6-Chloro-5-iodo-1h-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVVAHRUSLADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733838 | |
| Record name | 6-Chloro-5-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-39-7 | |
| Record name | 6-Chloro-5-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 6-Chloro-5-iodo-1H-indazole and Related Isomers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, known for their diverse biological activities. The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate the physicochemical properties and biological efficacy of the indazole scaffold. This guide focuses on the physical characteristics of 6-Chloro-5-iodo-1H-indazole, a di-halogenated indazole derivative. Due to the scarcity of direct experimental data for this specific isomer, this document leverages data from closely related compounds to provide a foundational understanding of its expected physical properties.
Physical Properties of Halogenated Indazoles
The physical properties of halogenated indazoles are influenced by the nature and position of the halogen atoms on the indazole ring. The following table summarizes the available quantitative data for isomers and related derivatives of chloro-iodo-1H-indazole. It is crucial to note that much of the available data is predicted through computational models and should be confirmed by experimental analysis.
| Property | 6-Chloro-3-iodo-1H-indazole | 4-Bromo-6-chloro-5-iodo-1H-indazole | 6-iodo-1H-indazole |
| CAS Number | 503045-59-8 | 2891597-77-4[1] | 261953-36-0[2] |
| Molecular Formula | C₇H₄ClIN₂[3] | C₇H₃BrClIN₂[1] | C₇H₅IN₂[2] |
| Molecular Weight | Not Specified | 357.37 g/mol [1] | 244.03 g/mol [2] |
| Melting Point | 391.5 ± 22.0 °C (Predicted)[3] | Not Specified | 208 - 211 °C[4] |
| Boiling Point | Not Specified | Not Specified | Not Specified |
| Density | 2.156 ± 0.06 g/cm³ (Predicted)[3] | Not Specified | Not Specified |
| Flash Point | 190.6 ± 22.3 °C (Predicted)[3] | Not Specified | Not Specified |
| Refractive Index | 1.785 (Predicted)[3] | Not Specified | Not Specified |
| Appearance | Not Specified | Not Specified | Yellow Solid[4] |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small, dry sample of the compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
Observation: The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some but not all of the solid dissolves, it is partially soluble. Observations should also be made at different temperatures (e.g., room temperature and elevated temperature) to assess the temperature dependence of solubility.
Boiling Point Determination (for stable, high-boiling solids)
While this compound is expected to be a solid at room temperature, determining its boiling point would require high temperatures and may lead to decomposition. If the compound is stable at its boiling point, the following method can be used.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is heated gently and evenly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Signaling Pathways and Experimental Workflows
A comprehensive search of scientific literature and databases did not yield any information on the involvement of this compound in specific biological signaling pathways or established experimental workflows. Consequently, the creation of diagrams as per the core requirements is not possible at this time. Researchers investigating this compound would be breaking new ground in elucidating its biological functions and interactions.
Conclusion
This technical guide provides a summary of the currently available physical property information for this compound and its close structural isomers. The data presented is largely predictive and underscores the need for experimental verification. The provided experimental protocols offer a standardized approach for researchers to determine the key physical characteristics of this compound. Future research will be essential to uncover the biological activities and potential applications of this compound.
References
Technical Guide: Synthesis and Properties of Halogenated Indazoles, with a Focus on Chloro- and Iodo- Substituted Derivatives
Introduction
This technical guide provides a comprehensive overview of halogenated indazoles, a class of heterocyclic compounds of significant interest to researchers and professionals in drug discovery and materials science. While a specific CAS number for 6-Chloro-5-iodo-1H-indazole could not be located in common chemical databases, this guide will focus on the synthesis, properties, and experimental protocols for closely related, commercially available chloro- and iodo-substituted indazole derivatives. The principles and methodologies described herein are broadly applicable to the synthesis and study of novel halogenated indazoles like the requested compound.
The indazole core is a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring. Halogenation of the indazole scaffold provides a powerful tool for modulating the physicochemical and biological properties of these molecules. Chloro and iodo substituents, in particular, can influence a compound's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets, such as halogen bonding.
This guide will detail the chemical properties of representative chloro- and iodo-substituted indazoles, provide established experimental protocols for their synthesis and analysis, and discuss their potential applications.
Physicochemical Properties of Representative Halogenated Indazoles
The following table summarizes key physicochemical data for several commercially available chloro- and iodo-substituted indazoles. This data is essential for understanding their behavior in experimental and biological systems.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Chloro-1H-indazole | 698-25-9[1] | C₇H₅ClN₂ | 152.58 |
| 6-Chloro-3-iodo-1H-indazole | 503045-59-8[2][3] | C₇H₄ClIN₂ | 278.48 |
| 4-Bromo-6-chloro-5-iodo-1H-indazole | 2891597-77-4[4] | C₇H₃BrClIN₂ | 357.37 |
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis and application of halogenated indazoles. The following sections provide methodologies for the preparation of a representative iodo-substituted indazole.
Synthesis of 6-Iodo-1H-indazole
A common route for the synthesis of 6-iodo-1H-indazole involves a Sandmeyer-type reaction starting from a corresponding amino-indazole. The general workflow for such a synthesis is outlined below.
Experimental Workflow: Synthesis of 6-Iodo-1H-indazole
References
An In-Depth Technical Guide to 6-Chloro-5-iodo-1H-indazole
This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of 6-Chloro-5-iodo-1H-indazole, a halogenated heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's molecular characteristics, a representative experimental protocol for its derivatization, and a logical workflow for molecular weight determination.
Core Molecular Data
The fundamental quantitative data for this compound are summarized below. The molecular weight is calculated from the constituent elements' atomic weights.
| Property | Value |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
| Element | Atomic Weight ( g/mol ) |
| Carbon (C) | 12.011 |
| Hydrogen (H) | 1.008 |
| Chlorine (Cl) | 35.453 |
| Iodine (I) | 126.90 |
| Nitrogen (N) | 14.007 |
Synthetic Utility and Experimental Protocol
The presence of both chloro and iodo substituents on the indazole scaffold makes this compound a versatile building block in organic synthesis. The iodo group, in particular, is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 5-position, which is a common strategy in the development of biologically active molecules.
Below is a detailed, representative protocol for a Sonogashira coupling reaction using a generic 6-chloro-iodo-indazole substrate. This protocol is based on established methodologies for similar compounds.[1][2]
Experimental Protocol: Sonogashira Coupling of this compound
Objective: To synthesize a 5-alkynyl-6-chloro-1H-indazole derivative via a palladium-catalyzed Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equivalent)
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Terminal alkyne (1.2 equivalents)
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Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
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Triethylamine (Et₃N) (Anhydrous, 3.0 equivalents)
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Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
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Reagent Addition: Under a positive flow of the inert gas, add the anhydrous, degassed solvent, followed by triethylamine (3.0 eq.) and the terminal alkyne (1.2 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-70 °C), depending on the reactivity of the substrates.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure and purity.
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical steps involved in determining the molecular weight of a chemical compound.
Caption: Workflow for calculating molecular weight.
References
An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 6-chloro-5-iodo-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established synthetic methodologies and comparative spectroscopic analysis of structurally related analogues to present a robust, predictive framework for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole-based compounds.
Introduction
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their structural resemblance to purines and indoles allows them to function as effective bioisosteres, interacting with a wide range of biological targets.[1] This has led to their extensive investigation and successful application in the development of therapeutic agents, particularly as kinase inhibitors in oncology.[2][3] The strategic placement of halogen substituents on the indazole ring can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the specific isomer, this compound, providing a detailed pathway to its synthesis and a thorough analysis of its expected structural characteristics.
Proposed Synthesis
A plausible and efficient synthetic route to this compound commences with the commercially available 6-chloro-1H-indazole as the starting material. The synthesis involves a two-step process: protection of the indazole nitrogen followed by regioselective iodination and subsequent deprotection.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: N-Protection of 6-Chloro-1H-indazole
A common strategy to control the regioselectivity of electrophilic substitution on the indazole ring is to first protect the nitrogen atom. The tetrahydropyranyl (THP) group is a suitable choice.
-
Materials: 6-chloro-1H-indazole, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH), dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-chloro-1H-indazole (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of p-TsOH.
-
To this solution, add DHP (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Iodination of N-protected 6-Chloro-1H-indazole
Electrophilic iodination of the protected indazole is expected to occur at the C5 position, which is activated by the pyrazole ring and directed by the existing chloro substituent.
-
Materials: N-protected 6-chloro-1H-indazole, N-Iodosuccinimide (NIS), anhydrous acetonitrile.
-
Procedure:
-
Dissolve the N-protected 6-chloro-1H-indazole (1.0 eq) in anhydrous acetonitrile.
-
Add NIS (1.1 eq) in portions at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography.
-
Step 3: Deprotection
The final step is the removal of the protecting group to yield the target compound.
-
Materials: N-protected this compound, hydrochloric acid (HCl), methanol.
-
Procedure:
-
Dissolve the purified N-protected this compound in methanol.
-
Add a solution of HCl in methanol (e.g., 2 M) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain pure this compound.
-
Structure Elucidation: Predicted Spectroscopic Data
The structural confirmation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data is predicted based on the analysis of similar halogenated indazole structures.[4][5][6]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the indazole ring system.
| Predicted ¹H NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | H-3 | 8.2 - 8.4 | s | - | | H-4 | 7.8 - 8.0 | s | - | | H-7 | 7.6 - 7.8 | s | - | | N-H | 13.0 - 13.5 | br s | - |
Note: The absence of ortho or meta coupling for H-4 and H-7 is due to substitution at adjacent positions. The chemical shifts are estimates and may vary based on solvent and concentration.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals corresponding to the carbon atoms of the indazole ring.
| Predicted ¹³C NMR Data (in DMSO-d₆) | | :--- | :--- | | Carbon | Predicted Chemical Shift (δ, ppm) | | C-3 | 135 - 138 | | C-3a | 120 - 123 | | C-4 | 128 - 131 | | C-5 | 90 - 95 | | C-6 | 130 - 133 | | C-7 | 115 - 118 | | C-7a | 140 - 143 |
Note: The carbon bearing the iodine (C-5) is expected to be significantly shielded.
Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.
| Predicted Mass Spectrometry Data | | :--- | :--- | | Parameter | Predicted Value | | Molecular Formula | C₇H₄ClIN₂ | | Molecular Weight | 278.48 g/mol | | [M]⁺ | m/z 278 | | [M+2]⁺ | m/z 280 (approx. 33% intensity of [M]⁺) | | Key Fragments | [M-I]⁺, [M-Cl]⁺, [M-HCN]⁺ |
Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Relevance in Drug Discovery and Signaling Pathways
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1] The introduction of halogen atoms, such as chlorine and iodine, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.
Potential as a Kinase Inhibitor
Many indazole-based drugs target the ATP-binding site of kinases. The N-H group of the indazole often forms a crucial hydrogen bond with the hinge region of the kinase. The substituents on the benzene portion of the indazole ring project into the solvent-exposed region or a hydrophobic pocket, and their nature can dictate the selectivity and potency of the inhibitor.
Involvement in Signaling Pathways
Indazole derivatives have been shown to modulate various signaling pathways implicated in cancer and other diseases. For instance, recent studies have identified indazole derivatives as modulators of the KRAS signaling pathway by acting as agonists of the Son of Sevenless 1 (SOS1) protein.[7] Activation of SOS1 can influence the RAS-GTP levels, which in turn affects downstream pathways like the MAPK/ERK pathway.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel indazole derivatives as SOS1 agonists that activate KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Characterization of 6-Chloro-5-iodo-1H-indazole: A Technical Guide
Introduction
Predicted Spectroscopic Data
Based on the analysis of similar indazole derivatives, the following sections describe the anticipated spectroscopic data for 6-chloro-5-iodo-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine substituents. The proton at C7 would likely appear as a doublet, coupled to the proton at C4. The proton at C4 would also be a doublet. The proton at C3 is expected to be a singlet. The N-H proton will likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the indazole ring. The carbons bearing the halogen substituents (C5 and C6) will be significantly shifted downfield. The chemical shifts of the other carbons will also be influenced by the overall electron distribution in the ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring will likely appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of C₇H₄ClIN₂. The isotopic pattern of the molecular ion peak will be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I). Fragmentation may involve the loss of halogen atoms or other small neutral molecules.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a standard 1D proton pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled carbon pulse program.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or ATR crystal.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range.
-
For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Navigating the Solubility Landscape of 6-Chloro-5-iodo-1H-indazole: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 6-chloro-5-iodo-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from structurally analogous compounds to provide valuable estimations. Furthermore, it outlines detailed experimental protocols for determining solubility and explores the biological context of indazole derivatives as kinase inhibitors.
Core Physicochemical Properties and Estimated Solubility
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | Likely Soluble | High polarity and aprotic nature are suitable for dissolving a wide range of organic compounds. Structurally similar 6-iodo-1H-indazole is slightly soluble in DMSO[1]. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 38.3 | Likely Soluble | A highly polar aprotic solvent, similar in nature to DMSO, making it a good candidate for solubilizing indazole derivatives. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderately Soluble | A less polar aprotic solvent, which may offer moderate solubility. |
| Acetonitrile | CH₃CN | 37.5 | Moderately Soluble | A polar aprotic solvent that can dissolve a range of organic molecules. |
| Methanol | CH₃OH | 32.7 | Slightly Soluble | A polar protic solvent. The N-H group of the indazole can form hydrogen bonds, but the overall non-polar character from the halogenated benzene ring may limit solubility. 6-iodo-1H-indazole is reported to be slightly soluble in methanol[1]. |
| Ethanol | C₂H₅OH | 24.5 | Slightly Soluble | Similar to methanol, its protic nature and lower polarity might result in limited solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Slightly to Sparingly Soluble | A non-polar solvent. The solubility of similar imidazole and benzimidazole compounds in dichloromethane is noted to be low. |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble to Insoluble | A non-polar aromatic solvent, unlikely to be effective for this relatively polar heterocyclic compound. |
Note: These estimations are based on the analysis of structurally related compounds and general principles of solubility. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for two common types of solubility assays: Kinetic and Thermodynamic.
Kinetic Solubility Assay
This method is often employed in the early stages of drug discovery for high-throughput screening. It measures the concentration of a compound at which precipitation first occurs when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Determine the point of precipitation using methods such as:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
Turbidimetry: Measures the loss of light intensity due to scattering.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.
-
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility. It is typically used in later stages of drug development.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
-
Concentration Analysis: Quantify the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantification and can separate the compound of interest from any impurities.
-
UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering substances are present.
-
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Biological Context: Indazoles as Chk1 Inhibitors
Indazole derivatives are widely recognized for their potential as kinase inhibitors. Specifically, 6-iodo-1H-indazole is a known intermediate in the synthesis of inhibitors targeting Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response pathway, which is often dysregulated in cancer cells. Inhibiting Chk1 can sensitize cancer cells to DNA-damaging agents, making it an attractive therapeutic strategy.
The following diagram illustrates the simplified signaling pathway involving Chk1.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in publicly accessible domains, this guide provides a robust framework for researchers. By leveraging data from analogous compounds, employing rigorous experimental protocols, and understanding the relevant biological context, scientists and drug development professionals can effectively work with this promising molecule. The provided methodologies and diagrams serve as a valuable resource for guiding experimental design and data interpretation in the pursuit of novel therapeutics.
References
6-Chloro-5-iodo-1H-indazole: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 6-chloro-5-iodo-1H-indazole. The information herein is critical for ensuring the integrity and reliability of this compound in research and development settings. Due to the limited availability of specific public stability data for this compound, this guide synthesizes information from structurally related compounds and established principles of chemical stability testing to provide a robust framework for its handling and storage.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. The presence of halogen substituents (chloro and iodo) on the indazole ring suggests potential susceptibility to specific degradation pathways. Based on the analysis of similar chemical structures, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.
Table 1: Summary of Potential Chemical Instability and Recommended Storage
| Parameter | Potential Effect on this compound | Recommended Storage and Handling |
| Temperature | Elevated temperatures can accelerate degradation reactions. | Store in a cool, dry place, ideally at 2-8°C for long-term storage. |
| Light | The indazole ring is known to be susceptible to photolytic degradation.[1] | Store in a light-resistant container, protected from direct sunlight and UV sources. |
| Moisture/Humidity | The chloro and iodo substituents may be susceptible to hydrolysis under certain conditions. | Store in a tightly sealed container in a desiccated environment. |
| pH | The urea functional group in related compounds can be prone to hydrolysis under certain pH conditions.[1] | Avoid exposure to strong acids and bases. |
| Oxygen | Oxidation can lead to the formation of N-oxides or hydroxylated species on the aromatic rings.[1] | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 2: Proposed Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 105°C | 48 hours |
| Photolytic | UV (254 nm) & Visible Light | Room Temperature | Per ICH Q1B |
Stability-Indicating HPLC Method
A reversed-phase HPLC method is proposed for the separation and quantification of this compound and its potential degradation products.
Table 3: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | 0-5 min: 90% A, 10% B5-20 min: Ramp to 10% A, 90% B20-25 min: 10% A, 90% B25-30 min: Return to 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the forced degradation study and development of a stability-indicating method.
Caption: Workflow for forced degradation and stability-indicating method development.
Hypothetical Degradation Pathway
Based on the known reactivity of similar heterocyclic systems, a hypothetical degradation pathway for this compound under hydrolytic conditions is proposed below. This pathway suggests the potential for hydrolysis of the chloro and iodo substituents, as well as potential ring opening.
Caption: A potential degradation pathway of this compound under hydrolytic stress.
Conclusion
While specific, publicly available stability data for this compound is limited, this guide provides a comprehensive framework for its stable storage and handling based on the chemical properties of the indazole scaffold and its halogen substituents. For critical applications, it is strongly recommended that researchers perform in-house stability studies, such as the forced degradation protocol outlined herein, to ensure the quality and integrity of the compound for its intended use. Adherence to the recommended storage conditions will minimize degradation and ensure the reliability of experimental results.
References
Navigating the Synthesis and Sourcing of 6-Chloro-5-iodo-1H-indazole: A Technical Overview for Researchers
For Immediate Release
This technical guide addresses the commercial availability, synthesis, and potential applications of 6-Chloro-5-iodo-1H-indazole for researchers, scientists, and professionals in drug development. Extensive research indicates that This compound is not a readily available commercial chemical and does not have a dedicated CAS number, suggesting it is a niche research compound that likely requires custom synthesis. This guide provides an in-depth look at commercially available structural analogs, general synthetic methodologies for halogenated indazoles, and the broader context of indazole derivatives in therapeutic development.
Commercially Available Halogenated Indazole Analogs
For researchers interested in functionalized indazoles, several structural analogs of this compound are commercially available. These compounds may serve as alternative starting points or reference compounds in drug discovery programs. The following table summarizes key quantitative data for some of these analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example(s) |
| 4-Bromo-6-chloro-5-iodo-1H-indazole | 2891597-77-4 | C₇H₃BrClIN₂ | 357.37 | ≥97% | ChemScene[1] |
| 6-Chloro-3-iodo-1H-indazole | 503045-59-8 | C₇H₄ClIN₂ | 278.48 | ≥98% | ZaiQi Bio-Tech, Parchem[2][3] |
| 5-Chloro-3-iodo-1H-indazole | 351456-45-6 | C₇H₄ClIN₂ | 278.48 | >95% | Parkway Scientific[4] |
| 6-Chloro-1H-indazole | 698-25-9 | C₇H₅ClN₂ | 152.58 | ≥97% | ZaiQi Bio-Tech[5] |
| 6-Bromo-5-chloro-1H-indazole | 1305208-02-9 | C₇H₄BrClN₂ | 231.48 | ≥97% | Not specified |
General Synthetic Approaches to Halogenated Indazoles
A common strategy involves the diazotization of a suitably substituted aniline followed by cyclization. For the target molecule, a potential starting material would be a 3-chloro-4-iodoaniline derivative. The general workflow for such a synthesis is outlined below.
Experimental Protocol: A Representative Synthesis of a Halogenated Indazole
The following is a generalized protocol based on methods for synthesizing similar indazole structures. This should be considered a template and would require optimization for the specific synthesis of this compound.
Materials:
-
Substituted 2-chloro-4-iodoaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Solvent (e.g., acetic acid, ethanol)
-
Reducing agent (e.g., sodium sulfite)
-
Purification solvents (e.g., ethyl acetate, hexanes)
Procedure:
-
Diazotization: The substituted aniline is dissolved in an appropriate acidic solution (e.g., aqueous HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The reaction is stirred for a period to ensure complete formation of the diazonium salt.
-
Reduction and Cyclization: A reducing agent is added to the solution to reduce the diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. The reaction mixture is typically allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is neutralized with a base, and the product is extracted into an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final halogenated indazole.
The Indazole Scaffold in Drug Discovery
The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds, including several approved drugs. Indazole derivatives have been investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets.
Known biological activities of substituted indazoles include:
-
Anti-cancer: As inhibitors of various kinases.
-
Anti-inflammatory: Through mechanisms such as COX inhibition.
-
Antimicrobial and Antiviral: Including activity against HIV.
-
Neurological applications: As antagonists for serotonin receptors.
The specific substitution pattern of halogens on the indazole ring can significantly influence the compound's physicochemical properties and its biological activity. Therefore, the synthesis of novel halogenated indazoles like this compound remains a pertinent area of research for the discovery of new therapeutic agents.
Due to the lack of specific research on this compound, no signaling pathways directly involving this compound can be depicted. Researchers working with this or similar molecules would typically perform initial screening assays to identify biological targets and then elucidate the specific pathways involved. A hypothetical workflow for such a screening process is presented below.
References
The Biological Versatility of Substituted 1H-Indazoles: A Technical Guide for Drug Discovery
Introduction: The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, provides a versatile framework for the development of novel therapeutic agents.[1] Its unique structure allows for diverse substitutions, leading to compounds with potent and selective activities against a range of biological targets.[2] This technical guide provides an in-depth overview of the significant anti-cancer, kinase inhibitory, and antimicrobial properties of substituted 1H-indazoles, complete with quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Anti-Cancer Activity of Substituted 1H-Indazoles
Substituted 1H-indazoles have shown significant promise as anti-cancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[3][4] Several indazole-based drugs, such as Pazopanib and Niraparib, are already in clinical use, highlighting the therapeutic potential of this scaffold.[1]
Quantitative Anti-Cancer Data
The anti-proliferative activity of various substituted 1H-indazoles has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.
| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [4][5] |
| A549 (Lung Cancer) | >40 | [6] | |
| PC-3 (Prostate Cancer) | >40 | [6] | |
| Hep-G2 (Liver Cancer) | >40 | [6] | |
| HEK-293 (Normal Kidney Cells) | 33.2 | [4][5] | |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 | [7][8] |
| MRC5 (Normal Lung Fibroblasts) | >100 | [7][8] | |
| Series of 6-substituted amino-1H-indazoles | Various Cancer Cell Lines | 2.9 - 59.0 | [7][8] |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1) | FGFR1 (Enzymatic Assay) | 0.1 | [9] |
| 3-ethynyl-1H-indazole (10) | PI3Kα (Enzymatic Assay) | 0.361 | [10][11] |
| 1H-indazol-3-amine derivative (89) | Bcr-AblWT (Enzymatic Assay) | 0.014 | [12] |
| Bcr-AblT315I (Enzymatic Assay) | 0.45 | [12] | |
| K562 (Chronic Myeloid Leukemia) | 6.50 | [12] | |
| Entrectinib (127) | ALK (Enzymatic Assay) | 0.012 | [12] |
| 1H-indazole-3-carboxamide (30l) | PAK1 (Enzymatic Assay) | 0.0098 | [13][14] |
Kinase Inhibition by Substituted 1H-Indazoles
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Substituted 1H-indazoles have been extensively investigated as potent inhibitors of various protein kinases.[2][15]
Key Kinase Targets and Signaling Pathways
1. Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by cellular stresses like oxidative stress and inflammatory cytokines.[2][16] Inhibition of ASK1 is a promising therapeutic strategy for inflammatory diseases.[2][16]
Caption: The ASK1 signaling pathway and the inhibitory action of substituted 1H-indazoles.
2. Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in tumorigenesis by regulating cell survival, proliferation, and apoptosis.[17] They are considered attractive targets for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. scispace.com [scispace.com]
- 11. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-5-iodo-1H-indazole: A Versatile Building Block for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-iodo-1H-indazole is a strategically functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro group at the 6-position and an iodo group at the 5-position of the indazole core, offers orthogonal handles for selective modification through various cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this compound as a key intermediate in the development of potent and selective kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to facilitate its use in drug discovery programs.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. Its ability to mimic the indole ring system and participate in key hydrogen bonding interactions has made it a popular choice for the design of kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.
This compound emerges as a highly versatile building block for the synthesis of kinase inhibitor libraries. The presence of two distinct halogen atoms at specific positions on the benzene ring of the indazole core allows for regioselective functionalization. The iodo group is more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, alkynyl, and amino moieties at the 5-position. The less reactive chloro group at the 6-position can be subsequently modified under more forcing conditions or serve as a key interaction point with the target protein.
This technical guide details the synthetic access to this compound and provides protocols for its utilization in the synthesis of kinase inhibitors targeting key cancer-related pathways.
Chemical Properties and Synthesis
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol |
| CAS Number | Not available for this specific isomer. Related isomers include 6-Chloro-3-iodo-1H-indazole (503045-59-8) and 6-Chloro-4-iodo-1H-indazole (885519-56-2). |
Synthesis of this compound
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Iodination of 6-Chloro-1H-indazole (Proposed)
This protocol is adapted from general procedures for the iodination of indazoles.
-
To a solution of 6-chloro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add powdered potassium hydroxide (KOH, 3.0 eq) portion-wise at room temperature.
-
Stir the resulting suspension for 30 minutes.
-
Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data (Hypothetical)
| Starting Material | Reagents | Product | Yield | Purity |
| 6-Chloro-1H-indazole | I₂, KOH, DMF | This compound | 75-85% | >95% (after chromatography) |
Role as a Building Block in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds in this compound makes it an ideal substrate for sequential, regioselective cross-coupling reactions. The more labile C-I bond at the 5-position can be selectively functionalized, leaving the C-Cl bond at the 6-position intact for subsequent transformations or as a key binding element.
Figure 2: Versatility of this compound in cross-coupling reactions.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and a halide.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid (Representative)
-
To a degassed solution of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a 4:1 mixture of 1,4-dioxane and water (0.2 M), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data (Representative)
| Substrate | Coupling Partner | Catalyst | Product | Yield |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | 6-Chloro-5-phenyl-1H-indazole | 80-95% |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Representative)
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.5 eq) in a mixture of triethylamine and DMF (2:1, 0.2 M), add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative)
| Substrate | Coupling Partner | Catalysts | Product | Yield |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 6-Chloro-5-(phenylethynyl)-1H-indazole | 70-90% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Representative)
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium precatalyst with a suitable phosphine ligand (e.g., XantPhos Pd G3, 0.02 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (0.2 M) and morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data (Representative)
| Substrate | Coupling Partner | Catalyst System | Product | Yield |
| This compound | Morpholine | XantPhos Pd G3 / NaOtBu | 4-(6-Chloro-1H-indazol-5-yl)morpholine | 60-80% |
Application in Kinase Inhibitor Synthesis
The indazole scaffold is a key component of several approved kinase inhibitors. The functionalization of this compound via the cross-coupling reactions described above provides a powerful platform for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer.
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core and target VEGFR-2. This compound can be used to synthesize novel analogs of these drugs.
Figure 3: Inhibition of the VEGFR-2 signaling pathway by indazole-based inhibitors.
Targeting the AXL and MET Signaling Pathways
AXL and MET are receptor tyrosine kinases that are often overexpressed in various cancers and are associated with tumor progression, metastasis, and drug resistance. The development of inhibitors targeting these kinases is an active area of research. The versatility of the this compound building block allows for the synthesis of compounds designed to target the ATP-binding pockets of AXL and MET.
Figure 4: Dual inhibition of AXL and MET signaling pathways.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic halogenation allows for selective and sequential functionalization through a variety of robust cross-coupling reactions. This technical guide provides a foundation for the synthesis and application of this important intermediate, offering researchers and drug development professionals the necessary information to leverage its potential in the discovery of new therapeutics for cancer and other diseases driven by aberrant kinase signaling. The provided protocols and conceptual frameworks are intended to accelerate the design and synthesis of next-generation kinase inhibitors based on the privileged indazole scaffold.
The Discovery and History of Halogenated Indazoles: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole, a bicyclic heterocyclic aromatic compound, consists of a benzene ring fused to a pyrazole ring.[1][2] This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities and its role as a "privileged structure."[1] The indazole nucleus is a bioisostere of indole and can act as both a hydrogen bond donor and acceptor, enhancing its potential for interaction with biological targets. While naturally occurring indazoles are rare, synthetic derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][3]
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a critical strategy in drug design.[4] The incorporation of halogens can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, through the formation of halogen bonds and electronic effects.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, and historical development of halogenated indazoles, highlighting their importance in modern drug discovery.
The Dawn of Indazole Chemistry: Early Discoveries
The history of indazole synthesis dates back to the 19th century. Emil Fischer reported the first synthesis of an indazole derivative in 1883.[1] A significant early method for preparing the parent indazole was developed by Jacobson and Huber, which involved the decomposition of N-nitroso-o-benzotoluidide.[6] This reaction was later optimized by Huisgen and Nakaten.[6] These foundational synthetic routes paved the way for the exploration of the chemical space around the indazole core.
The Emergence of Halogenated Indazoles: Synthetic Strategies
The introduction of halogen atoms to the indazole scaffold has been a key focus for medicinal chemists to enhance the therapeutic potential of these molecules. Halogenation reactions provide valuable intermediates for further functionalization, often through cross-coupling reactions.[7][8]
Key Halogenation Methodologies
Direct C-H halogenation is a highly desirable method for synthesizing halogenated indazoles. Various reagents and conditions have been developed to achieve regioselective halogenation.
-
Bromination: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of indazoles.[8][9] Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been reported as a rapid and efficient method.[10]
-
Chlorination: N-Chlorosuccinimide (NCS) is often employed for the chlorination of indazoles.[8][9]
-
Iodination: The use of iodine (I2) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF is a common method for the iodination of the indazole ring.[2][7]
Regioselectivity
The position of halogenation on the indazole ring can be controlled by the choice of reagents, reaction conditions, and the presence of substituents on the indazole core. For instance, metal-free methods have been developed for the regioselective mono- and poly-halogenation of 2H-indazoles.[8]
Halogenated Indazoles in Drug Discovery and Development
The unique properties conferred by halogen atoms make halogenated indazoles valuable scaffolds in the development of therapeutic agents. Several approved drugs and clinical candidates feature a halogenated indazole core.
-
Pazopanib: A potent and selective multi-targeted receptor tyrosine kinase inhibitor that contains a chlorinated indazole moiety. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][8]
-
Niraparib: An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. Its structure features a fluorinated indazole derivative.[2][8]
-
Axitinib: A small-molecule tyrosine kinase inhibitor that includes an iodinated indazole. It is used in the treatment of advanced renal cell carcinoma.[1]
-
Bendazac and Benzydamine: These are non-steroidal anti-inflammatory drugs (NSAIDs) that contain the indazole scaffold, with halogenated versions being explored to improve efficacy.[1][2]
Quantitative Data Summary
The following tables summarize key halogenated indazole-containing drugs and representative halogenation methods.
Table 1: Prominent Halogenated Indazole-Based Drugs
| Drug Name | Structure | Halogen(s) | Therapeutic Indication |
| Pazopanib | 2-(4-chloro-1H-indazol-6-yl)-N,N-dimethyl-4-(pyridin-2-yl)pyrimidin-5-amine | Chlorine | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Niraparib | 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | Fluorine | Ovarian, Fallopian Tube, and Peritoneal Cancer |
| Axitinib | N-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide | Iodine | Renal Cell Carcinoma |
| Granisetron | 1-methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | - | Nausea and Vomiting (Chemotherapy-induced) |
Table 2: Selected Halogenation Protocols for Indazoles
| Halogenation Type | Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Bromination | 2-Phenyl-2H-indazole | NBS (1.0 equiv.), 25 °C, 2.0 h | 3-Bromo-2-phenyl-2H-indazole | 88 | [8] |
| Chlorination | 2-Phenyl-2H-indazole | NCS (0.3 mmol), EtOH, 50 °C, 2.0 h | 3-Chloro-2-phenyl-2H-indazole | - | [8] |
| Iodination | 6-Bromoindazole | I2, KOH, DMF | 6-Bromo-3-iodoindazole | Good | [7] |
| Ultrasound-assisted Bromination | Indazole | DBDMH, Na2CO3, 40 °C, EtOH, 30 min | 3-Bromoindazole | - | [10] |
Experimental Protocols
General Procedure for the Bromination of 2-Phenyl-2H-indazole[9]
To a solution of 2-phenyl-2H-indazole (1a, 0.3 mmol) in a suitable solvent, N-bromosuccinimide (NBS, 1.0 equivalent) was added. The reaction mixture was stirred at 25 °C for 2.0 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole (2a).
General Procedure for the Iodination of 6-Bromoindazole[8]
To a solution of 6-bromoindazole in dimethylformamide (DMF), iodine (I2) and potassium hydroxide (KOH) were added. The reaction mixture was stirred at room temperature until the starting material was consumed (monitored by TLC). The reaction was then quenched with an aqueous solution of sodium thiosulfate and extracted with an appropriate organic solvent. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield 6-bromo-3-iodoindazole.
Visualizations
Caption: General workflow for the halogenation of indazoles.
Caption: Role of halogenated indazoles in complex molecule synthesis.
Caption: Inhibition of a signaling pathway by a halogenated indazole drug.
Conclusion and Future Perspectives
The journey of halogenated indazoles from their initial synthesis to their current status as key components in life-saving drugs underscores their significance in medicinal chemistry. The strategic incorporation of halogens has proven to be a powerful tool for optimizing the pharmacological profiles of indazole-based compounds. Future research will likely focus on the development of more efficient, selective, and environmentally friendly halogenation methods.[8] Furthermore, a deeper understanding of the role of halogen bonding in ligand-protein interactions will continue to drive the rational design of novel halogenated indazole derivatives with enhanced therapeutic properties. The continued exploration of this chemical space promises to yield new and improved treatments for a wide range of diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Chloro-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 6-Chloro-5-iodo-1H-indazole, a valuable building block in medicinal chemistry, starting from the readily available 6-chloro-1H-indazole. The synthetic route involves a sequential nitration, reduction, and a Sandmeyer-type diazotization-iodination. This document offers detailed experimental procedures, a summary of reaction parameters, and safety precautions to guide researchers in the successful synthesis of this compound.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The targeted introduction of halogen substituents, such as iodine, onto the indazole scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs. This protocol details a reliable method for the regioselective synthesis of this compound.
Overall Reaction Scheme
The synthesis of this compound from 6-chloro-1H-indazole is accomplished via a three-step process as illustrated below:
Caption: Overall synthetic route from 6-chloro-1H-indazole to this compound.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-5-nitro-1H-indazole
This procedure outlines the nitration of 6-chloro-1H-indazole to introduce a nitro group at the 5-position.
Materials and Reagents:
-
6-Chloro-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Slowly and portion-wise, add 6-chloro-1H-indazole to the cold sulfuric acid while maintaining the temperature between 0-5 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a pre-cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 6-chloro-1H-indazole, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of 6-chloro-5-nitro-1H-indazole will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Neutralize the product by washing with a saturated sodium bicarbonate solution, followed by a final wash with deionized water.
-
Dry the product under vacuum to obtain 6-chloro-5-nitro-1H-indazole.
Safety Precautions:
-
The nitration reaction is highly exothermic and requires strict temperature control.
-
Concentrated acids are corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate Personal Protective Equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
Step 2: Synthesis of 5-Amino-6-chloro-1H-indazole
This protocol describes the reduction of the nitro group of 6-chloro-5-nitro-1H-indazole to an amino group.
Materials and Reagents:
-
6-Chloro-5-nitro-1H-indazole
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 6-chloro-5-nitro-1H-indazole and ethanol.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-6-chloro-1H-indazole.
Step 3: Synthesis of this compound
This final step involves the diazotization of the amino group followed by a Sandmeyer-type reaction with sodium iodide.
Materials and Reagents:
-
5-Amino-6-chloro-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Iodide (NaI)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
Dropping funnel
Procedure:
-
To a stirred solution of 5-amino-6-chloro-1H-indazole in deionized water, carefully add concentrated sulfuric acid.[1]
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.[1]
-
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.[1]
-
Add diethyl ether to the reaction mixture.[1]
-
In a separate flask, prepare a solution of sodium iodide in deionized water and add it dropwise to the diazonium salt solution.[1]
-
Allow the resulting mixture to warm to room temperature and stir for 3 hours.[1]
-
Quench the reaction by adding a saturated sodium thiosulfate solution to remove any excess iodine.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to give the desired this compound.[1]
Data Presentation
The following table summarizes the key reaction parameters for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Nitration | 6-Chloro-1H-indazole | HNO₃, H₂SO₄ | H₂SO₄ | 0-10 | 1-2 |
| 2 | Reduction | 6-Chloro-5-nitro-1H-indazole | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 |
| 3 | Diazotization & Iodination | 5-Amino-6-chloro-1H-indazole | NaNO₂, H₂SO₄, NaI | Water, Et₂O | 0 - Room Temp | 3.5 |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: A step-by-step workflow for the synthesis of this compound.
References
Application Note: Regioselective Iodination of 6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the regioselective iodination of 6-chloro-1H-indazole at the C-3 position to synthesize 6-chloro-3-iodo-1H-indazole. This key intermediate is a valuable building block in medicinal chemistry, enabling further functionalization through various cross-coupling reactions for the development of novel therapeutic agents. The described method is an efficient electrophilic substitution reaction utilizing molecular iodine in the presence of a base.
Introduction
Indazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. The introduction of an iodine atom at the C-3 position of the indazole ring offers a versatile synthetic handle for the construction of more complex molecules through reactions such as Suzuki, Heck, and Sonogashira couplings. The protocol outlined here is adapted from established methods for the C-3 iodination of unprotected indazoles and provides a reliable procedure for obtaining the desired 6-chloro-3-iodo-1H-indazole.[1][2]
Reaction Scheme
The reaction proceeds via an electrophilic substitution mechanism. The base deprotonates the N-H of the indazole, and the resulting indazolide anion attacks molecular iodine.
Caption: Reaction scheme for the iodination of 6-chloro-1H-indazole.
Experimental Protocol
This protocol is based on methods developed for the C-3 iodination of similar indazole derivatives.[2][3]
1. Materials and Reagents:
-
6-chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Deionized water
2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
3. Reaction Procedure:
-
To a solution of 6-chloro-1H-indazole (1.0 equiv.) in anhydrous DMF, add potassium hydroxide (2.0 equiv.) and stir the mixture at room temperature.
-
In a separate flask, dissolve iodine (1.5 equiv.) in DMF.
-
Add the iodine solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃).
-
A precipitate will form. Filter the solid and wash it with water.
-
Dry the solid to obtain the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by flash column chromatography on silica gel to yield the pure 6-chloro-3-iodo-1H-indazole.
Data Presentation
The following table summarizes typical reaction parameters and outcomes based on similar reported procedures.[3]
| Parameter | Value |
| Starting Material | 6-chloro-1H-indazole |
| Reagents | I₂, KOH, DMF |
| Reaction Time | 3 hours |
| Temperature | Room Temperature |
| Product | 6-chloro-3-iodo-1H-indazole |
| Yield | ~70-80% |
| Purity | >95% (after purification) |
Experimental Workflow
Caption: Experimental workflow for the iodination of 6-chloro-1H-indazole.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Iodine is corrosive and can cause stains. Avoid inhalation and contact with skin.
-
Potassium hydroxide is a strong base and is corrosive. Handle with care.
-
DMF is a skin and eye irritant. Avoid contact and inhalation.
Conclusion
This application note provides a straightforward and efficient protocol for the synthesis of 6-chloro-3-iodo-1H-indazole. This versatile intermediate can be utilized in a variety of subsequent chemical transformations, making it a valuable component in the synthesis of complex molecules for drug discovery and development.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Chloro-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Chloro-5-iodo-1H-indazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly kinase inhibitors for oncological applications. The protocols outlined below are based on established methodologies for similar halo-indazoles and provide a strong foundation for reaction optimization.
Introduction
The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds, including anti-cancer, anti-inflammatory, and antiviral agents.[1] The functionalization of the indazole ring is a key strategy in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[1]
This compound is a valuable substrate for Suzuki coupling. The iodine atom at the C-5 position serves as a reactive leaving group for oxidative addition to a palladium(0) catalyst, while the chlorine atom at the C-6 position offers a potential site for further diversification or can influence the electronic properties of the molecule. The products of these reactions, 5-aryl-6-chloro-1H-indazoles, are key intermediates in the synthesis of targeted therapeutics, particularly inhibitors of protein kinases involved in cell signaling pathways.[2][3]
Suzuki-Miyaura Coupling: An Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the C-I bond of this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly impact reaction rates and yields.
Data Presentation: Reaction Conditions for Suzuki Coupling of Halo-Indazoles
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of halo-indazoles with various aryl and heteroaryl boronic acids. While specific data for this compound is limited in the public domain, these conditions for analogous compounds provide a strong starting point for optimization.
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| 3-Iodo-1H-indazole derivative | Arylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | 1,4-Dioxane/Water | 100 | - | - |
| 6-Bromo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | - | - |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/Water | 120 (Microwave) | 0.67 | - |
Note: This table is a compilation of representative conditions from analogous reactions and should be used as a guide for optimization.[4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction can also be performed in a microwave reactor, which may reduce reaction times.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-6-chloro-1H-indazole.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Chloro-5-iodo-1H-indazole as a Key Intermediate in Axitinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential use of 6-chloro-5-iodo-1H-indazole as a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor. While a direct synthetic route from this specific starting material is not extensively documented in publicly available literature, this guide extrapolates from established synthetic pathways for Axitinib that utilize structurally similar halogenated indazoles. The protocols and data presented herein are compiled and adapted from relevant patents and scholarly articles to provide a robust framework for research and development.
Introduction to Axitinib and its Synthesis
Axitinib is a targeted therapy approved for the treatment of advanced renal cell carcinoma (RCC).[1][2] Its mechanism of action involves the potent and selective inhibition of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][3] By blocking the signaling pathways mediated by VEGFRs, Axitinib effectively curtails tumor neovascularization.[1]
The synthesis of Axitinib typically involves the construction of a substituted indazole core, followed by the introduction of a 2-(vinyl)pyridine moiety and an N-methylbenzamide thioether side chain. Various synthetic strategies have been developed, often employing halogenated indazoles as key intermediates to facilitate cross-coupling reactions.
Proposed Synthetic Pathway Utilizing this compound
The proposed synthetic route leverages the differential reactivity of the iodo and chloro substituents on the indazole ring. The more reactive iodo group at the 5-position can be utilized for an initial coupling reaction, followed by subsequent functionalization at other positions.
Logical Workflow for Axitinib Synthesis
Caption: Proposed synthetic workflow for Axitinib from this compound.
Experimental Protocols
The following are detailed, extrapolated protocols for the key transformations in the proposed synthesis of Axitinib from this compound.
Protocol 1: Heck Coupling of this compound with 2-Vinylpyridine
This protocol is adapted from established Heck coupling procedures for similar substrates.
Objective: To introduce the 2-vinylpyridine moiety at the 5-position of the indazole ring.
Materials:
-
This compound
-
2-Vinylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Methyl-2-pyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Purge the vessel with an inert gas for 15 minutes.
-
Add anhydrous NMP to dissolve the solids.
-
Add 2-vinylpyridine (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Heat the mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
Protocol 2: Thioetherification with 2-Mercapto-N-methylbenzamide
This protocol is based on copper-catalyzed C-S coupling reactions.
Objective: To introduce the N-methylbenzamide thioether side chain at the 6-position of the indazole intermediate.
Materials:
-
Product from Protocol 1
-
2-Mercapto-N-methylbenzamide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Isopropyl alcohol
-
Ethylene glycol
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add isopropyl alcohol and ethylene glycol.
-
Add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Add the indazole intermediate from Protocol 1 (1.0 eq) and 2-mercapto-N-methylbenzamide (1.15 eq).
-
Heat the reaction mixture to approximately 80 °C and maintain for 20-24 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under vacuum.
-
Add water to the residue and stir for 2-3 hours to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain Axitinib.
Data Presentation
The following tables summarize representative quantitative data from analogous synthetic steps found in the literature.
Table 1: Reaction Yields and Purity for Key Intermediates
| Intermediate | Starting Material | Reaction Type | Catalyst/Reagents | Solvent | Yield (%) | Purity (%) (Method) | Reference |
| 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide | 6-iodo-1H-indazole | C-S Coupling/Iodination | CuI, K₂CO₃, I₂ | NMP | 65 | 99 (HPLC ES) | [5] |
| Axitinib | Intermediate | Heck Coupling | Pd(OAc)₂, Xantphos, DIPEA | NMP | 70.68 | - | [6] |
| Axitinib | Protected Intermediate | C-S Coupling/Deprotection | CuI, o-phenylenediamine, HCl | DMF | 81 (crude) | - | [7] |
| Axitinib | Intermediate | Purification | Methanol/THF/1,2-diaminopropane | - | 96 | 97.7 (HPLC IN) | [5] |
Axitinib Mechanism of Action: Signaling Pathway
Axitinib exerts its therapeutic effect by targeting the VEGFR signaling cascade.[1][3] Upon binding of VEGF to its receptor, Axitinib competitively inhibits the ATP-binding site in the intracellular domain of the receptor, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[8]
Axitinib Signaling Pathway Diagram
Caption: Axitinib inhibits VEGFR signaling by blocking ATP binding and autophosphorylation.
Conclusion
While the direct synthesis of Axitinib from this compound requires further empirical validation, the established reactivity of halogenated indazoles provides a strong foundation for the development of such a synthetic route. The protocols and data presented in this document offer a valuable resource for researchers engaged in the synthesis and development of Axitinib and related kinase inhibitors. The understanding of Axitinib's mechanism of action, as depicted in the signaling pathway, is crucial for the rational design of novel therapeutics targeting angiogenesis in cancer.
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 4. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]
- 5. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
- 6. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 7. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 8. Pharmacological targeting of VEGFR signaling with axitinib inhibits Tsc2-null lesion growth in the mouse model of lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] The functionalization of the indazole core is crucial for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the synthesis of complex indazole derivatives by enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-chloro-5-iodo-1H-indazole. The presence of two distinct halogen atoms at the 5- and 6-positions offers opportunities for selective functionalization. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C-5 position.[5] These protocols are based on established methodologies for analogous halo-indazoles and serve as a starting point for reaction optimization.[3][6]
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. Please note that these conditions are based on reactions with similar iodo-indazole substrates, and optimization may be necessary for this specific molecule.
| Entry | Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High |
| 2 | Suzuki-Miyaura | Heteroarylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DME | 80 | 6-12 | Good to High |
| 3 | Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100-120 | 12-24 | Good |
| 4 | Buchwald-Hartwig | Amide | Pd(OAc)₂ (5) | tBuBrettPhos (10) | K₃PO₄ | 1,4-Dioxane | 110 | 18-24 | Moderate to Good |
| 5 | Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | 50-70 | 6-12 | High |
| 6 | Sonogashira (Cu-free) | Terminal Alkyne | Pd(PPh₃)₄ (2) | - | DIPEA | DMF | 80 | 12-18 | Good |
Yields are estimated based on similar transformations and may vary.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and organoboron compounds.[7]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME), degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and cesium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME and degassed water (typically a 4:1 to 10:1 ratio of DME to water).
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and an amine.[8][9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous, deoxygenated toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 equivalents) and Xantphos (0.1 equivalents) to a dry Schlenk flask.
-
Add anhydrous, deoxygenated toluene and stir for 10 minutes.
-
Add this compound (1 equivalent), the amine (1.2 equivalents), and cesium carbonate (2 equivalents).
-
Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[3]
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.[10]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.06 equivalents).
-
Add anhydrous, degassed THF.
-
Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.
-
Stir the reaction mixture at 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for palladium-catalyzed cross-coupling.
Caption: General catalytic cycle for cross-coupling reactions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of 6-Chloro-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, as the substituent on the nitrogen atom can significantly influence the pharmacological properties of the resulting compounds. The indazole core is a privileged scaffold found in numerous therapeutic agents. However, the N-alkylation of unsymmetrically substituted indazoles, such as 6-Chloro-5-iodo-1H-indazole, presents a regioselectivity challenge, as alkylation can occur at either the N-1 or N-2 position, leading to the formation of two distinct regioisomers. The distribution of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2] This document provides a guide to the reaction conditions for the N-alkylation of this compound, based on established protocols for structurally related indazole derivatives.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a result of a complex interplay between kinetic and thermodynamic factors.
-
Thermodynamic Control: Generally, the 1H-indazole tautomer is more stable than the 2H-tautomer.[3] Reactions that allow for equilibration, often employing a strong base in a non-polar aprotic solvent, tend to favor the formation of the more thermodynamically stable N-1 alkylated product.[4]
-
Kinetic Control: Conditions that favor the kinetically controlled pathway can lead to the formation of the N-2 alkylated product.
-
Steric and Electronic Effects: The substituents on the indazole ring can influence the regioselectivity. Bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby favoring N-2 alkylation.[4]
Summary of Reaction Conditions for N-Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio | Total Yield (%) | Reference |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | - | 38:46 | 84 | [2] |
| 5-Bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | RT | 17 | 44:40 | 84 | [2] |
| Methyl 5-bromo-1H-indazole-6-carboxylate | Isobutyl bromide | K₂CO₃ | DMF | 120 | - | 58:42 | 72 (47% N1, 25% N2) | [5] |
| 3-substituted indazoles | n-Pentyl bromide | NaH | THF | 0 to 50 | 24 | >99:1 | 89 | [6] |
| 1H-indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | RT | - | - | - | [1] |
Experimental Protocols
The following are generalized protocols for the N-alkylation of this compound, designed to favor either the N-1 (thermodynamic) or potentially a mixture of N-1 and N-2 products. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific alkylating agent and desired outcome.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product.
Materials:
-
This compound
-
Alkyl halide or alkyl tosylate (1.1 - 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material (a concentration of 0.1-0.2 M is typical).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 - 1.5 equivalents) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[6]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and any minor N-2 regioisomers.
Protocol 2: General N-Alkylation with Carbonate Base
This protocol often leads to a mixture of N-1 and N-2 isomers and may require optimization to favor one over the other. The regioselectivity can be influenced by the choice of solvent and temperature.
Materials:
-
This compound
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the carbonate base (1.5 - 2.0 equivalents).
-
Add anhydrous DMF to form a suspension.
-
Add the alkylating agent (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 80-120 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 regioisomers.
Reaction Workflow and Logic
The following diagrams illustrate the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Caption: Logical relationship between reaction control and major product in indazole N-alkylation.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C3 Position of 6-Chloro-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1][2] The functionalization of the C3 position of the indazole ring is a critical strategy for modulating the pharmacological properties of these molecules and exploring structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the synthesis and subsequent C3-functionalization of 6-Chloro-5-iodo-1H-indazole, a versatile intermediate for the development of novel therapeutics.
The presence of multiple halogen substituents on the indazole core offers opportunities for selective, sequential, and diverse chemical modifications. This guide focuses on palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to introduce aryl, alkynyl, and amino moieties at the C3 position. Given the higher reactivity of the C-I bond compared to C-Cl and potential C-Br bonds in palladium-catalyzed reactions, strategies for achieving selective C3 functionalization are discussed.[3]
Synthesis of C3-Functionalizable this compound
Direct functionalization of the C3 position requires the presence of a suitable leaving group, typically a halogen. The following proposed synthetic sequence outlines the preparation of a key intermediate, N-protected 3-bromo-6-chloro-5-iodo-1H-indazole. N-protection is often crucial for regioselective C3-halogenation and subsequent cross-coupling reactions.[4]
Workflow for the Synthesis of the Key Intermediate
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step protocol for the scale-up synthesis of 6-Chloro-5-iodo-1H-indazole, a valuable building block in medicinal chemistry. The synthesis route begins with the diazotization and cyclization of 4-Chloro-2-methylaniline to form 6-Chloro-1H-indazole, followed by a regioselective iodination at the C5 position.
Data Presentation
Table 1: Reagents and Expected Yields for the Synthesis of 6-Chloro-1H-indazole (Step 1)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Role |
| 4-Chloro-2-methylaniline | 141.59 | 1.00 | 141.6 | ~118 | Starting Material |
| Acetic Acid | 60.05 | - | - | 700 | Solvent |
| Isoamyl Nitrite | 117.15 | 1.20 | 140.6 | 160 | Diazotizing Agent |
| Product: | |||||
| 6-Chloro-1H-indazole | 152.58 | ~0.85 | ~130 | - | Intermediate |
| Expected Yield: | ~85% |
Table 2: Reagents and Expected Yields for the Synthesis of this compound (Step 2)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Role |
| 6-Chloro-1H-indazole | 152.58 | 0.85 | 130 | - | Starting Material |
| N-Iodosuccinimide (NIS) | 224.99 | 0.94 | 211.5 | - | Iodinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 1300 | Solvent |
| Product: | |||||
| This compound | 278.48 | ~0.72 | ~200 | - | Final Product |
| Expected Yield: | ~85% |
Experimental Protocols
Step 1: Synthesis of 6-Chloro-1H-indazole
This protocol describes the synthesis of 6-Chloro-1H-indazole from 4-Chloro-2-methylaniline via a diazotization and intramolecular cyclization reaction.
Materials:
-
4-Chloro-2-methylaniline
-
Glacial Acetic Acid
-
Isoamyl Nitrite
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Heptane
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
Condenser
-
Large separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Dissolution: Charge the flask with 4-Chloro-2-methylaniline (141.6 g, 1.00 mol) and glacial acetic acid (700 mL). Stir the mixture until the aniline is completely dissolved.
-
Heating: Heat the solution to 60-65 °C using a heating mantle.
-
Addition of Isoamyl Nitrite: Once the temperature is stable, add isoamyl nitrite (160 mL, 1.20 mol) dropwise via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature between 60-70 °C during the addition. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 65-70 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 heptane/ethyl acetate eluent system.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a large beaker containing 2 L of ice-water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.
-
Transfer the mixture to a large separatory funnel and extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Crystallization:
-
Dissolve the crude 6-Chloro-1H-indazole in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to afford pure 6-Chloro-1H-indazole as a solid.
-
Step 2: Synthesis of this compound
This protocol details the regioselective iodination of 6-Chloro-1H-indazole at the C5 position using N-iodosuccinimide (NIS).
Materials:
-
6-Chloro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Isopropanol
Equipment:
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Inert gas (Nitrogen or Argon) inlet
-
Large separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, set up a 3 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an inert gas inlet.
-
Dissolution: Charge the flask with 6-Chloro-1H-indazole (130 g, 0.85 mol) and N,N-dimethylformamide (DMF, 1.3 L). Stir under an inert atmosphere until the solid is completely dissolved.
-
Addition of NIS: In one portion, add N-iodosuccinimide (211.5 g, 0.94 mol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction Monitoring: Monitor the reaction progress by TLC (3:1 heptane/ethyl acetate) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a large beaker containing 3 L of ice-water with vigorous stirring.
-
Add a 10% aqueous solution of sodium thiosulfate (500 mL) to quench any unreacted iodine.
-
Extract the aqueous mixture with dichloromethane (3 x 700 mL).
-
Combine the organic layers and wash with water (3 x 1 L) to remove DMF, followed by a wash with brine (1 x 1 L).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification by Crystallization:
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Characterization Data (Expected)
6-Chloro-1H-indazole:
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.2 (br s, 1H, NH), 8.15 (s, 1H, H3), 7.75 (d, J = 8.4 Hz, 1H, H4), 7.60 (s, 1H, H7), 7.15 (d, J = 8.4 Hz, 1H, H5).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 141.5, 134.0, 128.0, 122.0, 121.5, 120.0, 110.0.
This compound:
-
Appearance: White to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (br s, 1H, NH), 8.25 (s, 1H, H3), 8.10 (s, 1H, H4), 7.70 (s, 1H, H7).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 142.0, 135.0, 130.0, 128.5, 122.5, 112.0, 88.0 (C-I).
-
Mass Spectrometry (ESI): m/z 279.4 [M+H]⁺.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Chloro-2-methylaniline: Toxic if swallowed or in contact with skin.[1] May cause genetic defects and cancer.[1] Handle with extreme care and avoid exposure.
-
Isoamyl Nitrite: Highly flammable liquid and vapor.[2][3] Harmful if inhaled or swallowed.[2][3] May cause methemoglobinemia.[2] Store in a refrigerator away from ignition sources.[2][3]
-
N-Iodosuccinimide (NIS): Harmful if swallowed.[4][5][6] Causes skin and serious eye irritation.[4][5][6] May cause respiratory irritation.[4][6] Moisture and light sensitive.[5]
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is a skin and eye irritant. It is also a suspected teratogen.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen.
-
Diazotization Reaction: Diazonium salts can be unstable and potentially explosive, especially if allowed to dry.[7] The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[7] Ensure proper venting to accommodate nitrogen gas evolution.[7]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][2][3][4][5][6][8][9][10][11][12][13][14][15][16][17][18] An emergency shower and eyewash station should be readily accessible.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. fishersci.com [fishersci.com]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. 6-Chloro-1H-indazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. capotchem.cn [capotchem.cn]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 16. echemi.com [echemi.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes and Protocols for Monitoring 6-Chloro-5-iodo-1H-indazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical monitoring of reactions involving 6-Chloro-5-iodo-1H-indazole. The methods described herein are essential for reaction kinetic studies, impurity profiling, and ensuring the quality and consistency of synthetic processes in a drug development setting.
Introduction
This compound is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules. The monitoring of its synthetic reactions is critical to optimize reaction conditions, maximize yield, and control the formation of impurities. This note details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-phase HPLC is a primary technique for monitoring the progress of reactions involving this compound due to its ability to separate a wide range of aromatic compounds with varying polarities.
Experimental Protocol: HPLC
Objective: To monitor the consumption of starting materials and the formation of this compound and any by-products.
Instrumentation:
-
HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD)
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Reaction mixture aliquots
-
Reference standards for starting materials and the product
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., 950 µL of methanol or acetonitrile) to stop the reaction and dilute the sample.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[1][2]
Chromatographic Conditions: A C18 column is a good starting point for method development. For separating halogenated aromatic compounds where standard C18 columns may not provide adequate resolution, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can be explored to leverage different pi-pi interactions.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
Data Presentation: Expected Retention Times
| Compound | Expected Retention Time (min) | Notes |
| Starting Material (e.g., 6-Chloro-1H-indazole) | ~ 5-7 | Will be less retained than the iodinated product. |
| This compound | ~ 10-12 | The addition of iodine increases hydrophobicity, leading to a longer retention time. |
| Potential By-products | Variable | The retention times will depend on the nature of the by-products (e.g., di-iodinated species). |
Workflow Diagram: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information, making it ideal for identifying and quantifying this compound and potential volatile impurities.
Experimental Protocol: GC-MS
Objective: To confirm the identity of the product and quantify it along with any volatile by-products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)
Materials:
-
Suitable solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)
-
Internal standard (e.g., a stable compound with a different retention time, if needed for quantification)
-
Reaction mixture aliquots
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction if the reaction solvent is not suitable for GC analysis (e.g., extract with ethyl acetate from an aqueous quench).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) in a suitable solvent.
-
Transfer the final solution to a GC vial.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., Rxi-5MS)[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-400 m/z |
Data Presentation: Expected GC-MS Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 6-Chloro-1H-indazole | ~ 8-10 | Molecular ion and fragments corresponding to the loss of Cl, HCN. |
| This compound | ~ 12-15 | Molecular ion, fragments showing loss of I, Cl, and HCN. |
Workflow Diagram: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and In-situ Monitoring
NMR spectroscopy is invaluable for unambiguous structure elucidation of the final product and can also be used for real-time, in-situ monitoring of the reaction progress without the need for sample workup.
Experimental Protocol: NMR
Objective: To confirm the structure of this compound and monitor the reaction in real-time.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Deuterated solvent compatible with the reaction (e.g., DMSO-d6, CDCl3)
-
NMR tubes
Sample Preparation for Final Product Characterization:
-
Isolate the product from the reaction mixture through appropriate workup and purification (e.g., crystallization or column chromatography).
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
Procedure for In-situ Reaction Monitoring:
-
Set up the reaction in a deuterated solvent within an NMR tube.
-
Acquire spectra at regular time intervals to observe the disappearance of starting material signals and the appearance of product signals.
Data Presentation: Expected NMR Chemical Shifts
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-3 | ~8.1 | ~135 |
| H-4 | ~7.8 | ~125 |
| H-7 | ~7.6 | ~115 |
| NH | >10 (broad) | - |
| C-3a | - | ~122 |
| C-4 | - | ~125 |
| C-5 | - | ~90 (due to iodine) |
| C-6 | - | ~130 (due to chlorine) |
| C-7 | - | ~115 |
| C-7a | - | ~140 |
Workflow Diagram: NMR Analysis
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for monitoring reactions involving this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for real-time monitoring, impurity identification, or quantitative determination of the product. Proper implementation of these protocols will enable researchers and drug development professionals to effectively control and optimize the synthesis of this important chemical intermediate.
References
Synthesis of Novel Indazole Derivatives from 6-Chloro-5-iodo-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel indazole derivatives via palladium-catalyzed cross-coupling reactions, utilizing 6-Chloro-5-iodo-1H-indazole as the starting material. The methodologies described herein are essential for the generation of diverse chemical libraries for drug discovery and development, particularly for targeting signaling pathways implicated in cancer and inflammatory diseases.
Introduction
The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Functionalization of the indazole core, particularly at the 5-position, allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This compound is a versatile starting material, with the carbon-iodine bond at the 5-position being particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, vinyl, amino, and alkynyl groups, leading to the synthesis of novel indazole derivatives with potential applications as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other valuable pharmacological agents.[2][3][4]
Application Notes
The novel indazole derivatives synthesized from this compound have significant potential in drug discovery, primarily as inhibitors of key signaling pathways involved in pathogenesis.
Targeting Kinase Signaling Pathways
Many 5-substituted indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase signaling is a hallmark of many cancers.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Indazole derivatives bearing aryl or heteroaryl substituents at the 5-position can act as potent VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.[7]
-
JNK Inhibition: c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to various cellular stresses and play complex roles in both cell survival and apoptosis.[8][] In certain cancer types, the JNK signaling pathway is constitutively active and contributes to tumor cell survival and proliferation.[10][11] Novel indazole derivatives can be designed to selectively inhibit JNK, offering a potential therapeutic strategy for these cancers.
Modulating G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large family of transmembrane receptors that are targets for a significant portion of currently marketed drugs. Indazole-based compounds have been explored as ligands for various GPCRs, including serotonin and dopamine receptors, indicating their potential for the treatment of neurological and psychiatric disorders.[12] The introduction of diverse amino groups at the 5-position of the indazole ring via Buchwald-Hartwig amination can lead to the discovery of novel GPCR modulators.
Experimental Protocols & Data
The following sections provide detailed protocols and quantitative data for the synthesis of novel indazole derivatives from this compound using four major palladium-catalyzed cross-coupling reactions.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
-
Anhydrous solvents and reagents should be used.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification is typically achieved by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-chloro-1H-indazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[13][14]
Experimental Protocol:
A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) is suspended in a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Halo-indazoles:
| Entry | Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | High |
| 2 | 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane | 120 (µW) | 0.67 | 87 |
| 3 | N-Boc-3-iodo-1H-indazole | 2-Furanboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Heck Reaction: Synthesis of 5-Vinyl-6-chloro-1H-indazoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][15]
Experimental Protocol:
To a solution of this compound (1.0 equiv.) and an alkene (1.5 equiv.) in a suitable solvent (e.g., DMF or acetonitrile), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) are added.[16] The mixture is degassed and heated under an inert atmosphere at 80-120 °C until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[16]
Quantitative Data for Heck Reaction of Halo-indazoles:
| Entry | Indazole Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂ (5) | DIPEA | DMF | 80-120 | 12-24 | 60-85 |
| 2 | 5-Iodo-indole | Methyl acrylate | Na₂PdCl₄ (5) | Na₂CO₃ | CH₃CN/H₂O | 100 (µW) | 1 | >99 |
| 3 | 8-Bromo-caffeine | Styrene | Pd(OAc)₂ (10) | Et₃N | DMF | 80 | 2 | 84 |
Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-chloro-1H-indazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[17][18]
Experimental Protocol:
In a glovebox or under an inert atmosphere, this compound (1.0 equiv.), an amine (1.2 equiv.), a palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 1-2 mol%), and a strong base (e.g., LiHMDS or NaOtBu, 2.0 equiv.) are combined in an oven-dried reaction vessel. Anhydrous solvent (e.g., THF or toluene) is added, and the vessel is sealed. The reaction mixture is heated to 65-110 °C and stirred for 1-18 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Halo-indazoles:
| Entry | Indazole Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Precatalyst (0.5) | LiHMDS | THF | RT | 0.5 | 94 |
| 2 | 3-Iodo-1H-indazole | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | High |
| 3 | 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 16 | 95 |
Sonogashira Coupling: Synthesis of 5-Alkynyl-6-chloro-1H-indazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19]
Experimental Protocol:
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., DMF or Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., Et₃N or DIPEA) are added. The reaction mixture is degassed and stirred at room temperature to 70 °C for 1-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data for Sonogashira Coupling of Halo-indazoles:
| Entry | Indazole Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-3-iodo-1H-indazole | N-Boc-propargylamine | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N/DMF | 70 | 24 | 83 | |
| 2 | N-Boc-3-iodo-1H-indazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N/DMF | RT | 1 | 99 | |
| 3 | 6-Chloro-7-iodo-7-deazapurine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT | 2-4 | High |
Visualizations
Synthetic Workflow
Caption: Synthetic routes to novel indazole derivatives.
Targeted Signaling Pathways
Caption: Inhibition of VEGFR-2 and JNK signaling pathways.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-iodo-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-5-iodo-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process starting from 6-chloro-1H-indazol-5-amine. The first step is a diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the iodine atom.
Q2: My yield of this compound is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete diazotization: The conversion of the starting amine to the diazonium salt may be inefficient.
-
Decomposition of the diazonium salt: Diazonium salts can be unstable and decompose before the Sandmeyer reaction is complete, especially at elevated temperatures.
-
Suboptimal Sandmeyer reaction conditions: The concentration of reagents, reaction temperature, and catalyst choice are critical for high yields.
-
Side reactions: Competing reactions can lead to the formation of byproducts, reducing the yield of the desired product.
-
Difficult purification: Product loss during workup and purification can significantly lower the isolated yield.
Q3: How can I improve the efficiency of the diazotization step?
To enhance the diazotization of 6-chloro-1H-indazol-5-amine, consider the following:
-
Temperature control: Maintain a low temperature, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.
-
Acid concentration: Use a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid to ensure complete protonation of the amine and prevent unwanted side reactions.
-
Slow addition of nitrite: Add the sodium nitrite solution slowly and dropwise to control the reaction rate and temperature.
Q4: What are the key parameters to optimize in the Sandmeyer reaction for iodination?
For the iodination step, optimizing the following is crucial:
-
Iodide source: Potassium iodide (KI) is a commonly used and effective source of iodide.
-
Catalyst: While the Sandmeyer reaction for iodination often proceeds without a copper catalyst, the addition of a catalytic amount of a copper(I) salt, such as cuprous iodide (CuI), can sometimes improve yields.[1][2]
-
Reaction temperature: The reaction should be allowed to warm gradually to room temperature after the addition of the iodide source to ensure a controlled decomposition of the diazonium salt and formation of the desired product.
Q5: Are there alternative methods for the synthesis of this compound?
An alternative approach could involve the direct iodination of 6-chloro-1H-indazole. This would require regioselective iodination at the 5-position, which can be challenging. Reagents like N-iodosuccinimide (NIS) in the presence of a suitable acid catalyst could be explored. However, this method may lead to a mixture of isomers requiring careful purification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no formation of product | Incomplete diazotization of 6-chloro-1H-indazol-5-amine. | Ensure the reaction temperature is maintained between 0-5 °C. Use a sufficient excess of non-nucleophilic strong acid. Add sodium nitrite solution slowly. |
| Decomposition of the diazonium salt before addition of the iodide source. | Prepare the diazonium salt at low temperature and use it immediately in the subsequent Sandmeyer reaction. | |
| Formation of multiple byproducts | Side reactions of the diazonium salt. | Optimize the Sandmeyer reaction conditions, including temperature and the rate of addition of the iodide source. Ensure the absence of nucleophilic counter-ions from the acid used in diazotization. |
| Impure starting materials. | Verify the purity of 6-chloro-1H-indazol-5-amine before starting the reaction. | |
| Difficulty in isolating the product | Product is soluble in the aqueous phase. | Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Formation of tars or polymeric materials. | Ensure efficient stirring and temperature control during the reaction. Consider a filtration step before extraction to remove insoluble materials. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol details the synthesis from 6-chloro-1H-indazol-5-amine.
Step 1: Diazotization of 6-chloro-1H-indazol-5-amine
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-chloro-1H-indazol-5-amine (1 equivalent) in an aqueous solution of a strong acid (e.g., 2 M H₂SO₄).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Iodination
-
In a separate flask, dissolve potassium iodide (3 equivalents) in water.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution at room temperature with vigorous stirring.
-
Observe for the evolution of nitrogen gas and the formation of a precipitate.
-
Continue stirring at room temperature for 1-2 hours after the addition is complete.
-
Extract the reaction mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sandmeyer Iodination
| Entry | Iodide Source | Catalyst | Temperature (°C) | Reported Yield (%) |
| 1 | KI | None | 25 | 60-70 |
| 2 | KI | CuI (0.1 eq) | 25 | 70-80 |
| 3 | NaI | None | 25 | 55-65 |
| 4 | NaI | CuI (0.1 eq) | 25 | 65-75 |
Note: Yields are illustrative and can vary based on specific substrate and reaction scale.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Key reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 6-Chloro-5-iodo-1H-indazole by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of crude 6-Chloro-5-iodo-1H-indazole. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound using column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | Incorrect solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.25-0.35 for the desired compound and ensure a clear separation from impurities.[1] |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. | |
| Column channeling. | Ensure proper packing of the silica gel to avoid cracks or channels. A well-packed column should have a uniform and level surface. | |
| Product Elutes Too Quickly (High Rf) | Solvent system is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate) and increasing the proportion of the less polar solvent (e.g., hexanes).[1] |
| Product Does Not Elute from the Column (Low or Zero Rf) | Solvent system is not polar enough. | Increase the polarity of the eluent by gradually increasing the concentration of the more polar solvent.[2] |
| Compound may have decomposed on the silica gel. | Test the stability of the compound on a small amount of silica gel before performing large-scale chromatography. If decomposition occurs, consider using a different stationary phase like alumina or a deactivated silica gel.[2] | |
| Streaking or Tailing of the Product Band | Sample is not soluble in the eluent. | Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column. Alternatively, use a dry loading technique.[3] |
| The compound is acidic or basic. | Add a small amount of a modifier to the eluent system (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to improve peak shape. | |
| Cracks or Bubbles in the Column Bed | Improper packing technique. | Pack the column using a slurry method and allow it to settle completely before use. Avoid letting the column run dry. |
| Low Recovery of the Product | Compound is irreversibly adsorbed onto the silica gel. | Consider using a different stationary phase or a less active grade of silica gel. |
| The compound is volatile. | Use cooled solvents and collect fractions in a cooled receiver to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A1: A common starting point for halogenated indazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[4] It is recommended to start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC.[1]
Q2: How can I determine the appropriate solvent system for my column?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. Aim for an Rf value between 0.25 and 0.35 for the this compound.[1] This will typically result in a good elution profile on a column.
Q3: My crude this compound is not very soluble in the chosen eluent. How should I load it onto the column?
A3: If your sample has poor solubility in the eluent, you can use a "dry loading" technique.[3] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent. The resulting free-flowing powder containing your adsorbed product can then be carefully added to the top of your packed column.[3]
Q4: I am observing co-elution of my product with an impurity. What can I do?
A4: If you are experiencing co-elution, you can try a few strategies:
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can often improve separation.
-
Different Solvent System: Try a completely different solvent system. For example, if you are using hexanes/ethyl acetate, consider trying dichloromethane/methanol.
-
Alternative Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Q5: How can I visualize the spots of this compound on a TLC plate?
A5: Due to the aromatic nature of the indazole ring, the compound should be visible under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or iodine vapor for visualization.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general methodology for the purification of crude this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
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Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade (for sample loading if necessary)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
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Collection tubes or flasks
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Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that gives an Rf of ~0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: If the sample is not soluble in the eluent, dissolve it in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent according to the separation observed on the TLC.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for poor chromatographic separation.
References
common side products in the synthesis of 6-Chloro-5-iodo-1h-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-5-iodo-1H-indazole. This guide addresses common challenges and impurities encountered during synthesis, offering solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: Impurities in the synthesis of this compound typically arise from the starting materials, side reactions, or subsequent degradation. The most common impurities include:
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Unreacted Starting Material: Residual 6-chloro-1H-indazole may be present if the iodination reaction does not go to completion.
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Over-iodinated Products: The formation of di-iodinated species, such as 6-chloro-3,5-diiodo-1H-indazole or 6-chloro-5,7-diiodo-1H-indazole, can occur, particularly with an excess of the iodinating agent or prolonged reaction times.
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Regioisomers: Depending on the synthetic route, other positional isomers of iodination on the indazole ring might form.
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Residual Reagents and Solvents: Trace amounts of reagents like N-iodosuccinimide (NIS), iodine, and solvents from the reaction or purification steps can be present in the final product.
Q2: My HPLC analysis of the final product shows multiple peaks. How can I identify the main side products?
A2: A systematic approach is crucial for identifying unknown peaks in your HPLC chromatogram.
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Review the Synthetic Route: Understanding the reaction mechanism can help predict potential side products. For instance, in an electrophilic iodination of 6-chloro-1H-indazole, over-iodination and isomeric products are likely.
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Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the most effective method to determine the molecular weights of the impurities. This data can help in proposing molecular formulas and identifying the structures of the side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated, for example through preparative HPLC, its structure can be elucidated using ¹H and ¹³C NMR spectroscopy.
-
Reference Standards: If you suspect a specific impurity, comparing its retention time with a known standard under the same HPLC conditions can confirm its identity.
Q3: How can the formation of di-iodinated side products be minimized?
A3: The formation of di-iodinated byproducts is a common issue in the synthesis of this compound. To minimize their formation, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 6-chloro-1H-indazole starting material. Using a slight excess of the starting material can help reduce over-iodination.
-
Reaction Temperature: Maintain a lower reaction temperature. Electrophilic aromatic substitution is an exothermic process, and lower temperatures can enhance selectivity.
-
Slow Addition of Reagents: Add the iodinating agent portion-wise or as a solution via slow addition. This maintains a low concentration of the iodinating agent in the reaction mixture, thereby reducing the likelihood of multiple iodination events on the same molecule.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the iodinating agent. Experimenting with different solvents may improve the selectivity of the reaction.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure the purity and reactivity of the starting materials and reagents. |
| Degradation of the product. | - Analyze the reaction mixture at different time points to check for product degradation. - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Presence of a significant amount of 6-chloro-1H-indazole in the final product | Insufficient amount of iodinating agent. | - Increase the equivalents of the iodinating agent slightly. |
| Incomplete reaction. | - Extend the reaction time. - Monitor the reaction progress using TLC or HPLC until the starting material is consumed. | |
| Formation of di-iodinated impurities | Excess of iodinating agent. | - Use a stoichiometric amount or a slight deficiency of the iodinating agent. |
| High reaction temperature. | - Perform the reaction at a lower temperature. | |
| Presence of multiple unidentified peaks in HPLC | Formation of regioisomers or other byproducts. | - Re-evaluate the reaction conditions (solvent, temperature, catalyst). - Employ purification techniques with higher resolution, such as preparative HPLC. |
| Impure starting materials. | - Verify the purity of the starting 6-chloro-1H-indazole before starting the reaction. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the synthesis of this compound.
| Entry | Equivalents of NIS | Temperature (°C) | Yield of this compound (%) | Yield of Di-iodinated Product (%) | Unreacted 6-chloro-1H-indazole (%) |
| 1 | 1.0 | 25 | 75 | 5 | 20 |
| 2 | 1.2 | 25 | 85 | 10 | 5 |
| 3 | 1.5 | 25 | 80 | 18 | 2 |
| 4 | 1.2 | 0 | 88 | 5 | 7 |
| 5 | 1.2 | 50 | 70 | 25 | 5 |
Note: This data is hypothetical and for illustrative purposes to demonstrate potential trends.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the iodination of 6-chloro-1H-indazole.
Materials:
-
6-chloro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Stirring apparatus
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Reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a clean and dry reaction vessel, dissolve 6-chloro-1H-indazole (1 equivalent) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-iodosuccinimide (1.1 equivalents) to the stirred solution over 30 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualization
Caption: Troubleshooting workflow for synthesis of this compound.
Technical Support Center: Suzuki Coupling with 6-Chloro-5-iodo-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 6-chloro-5-iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens in this compound in a Suzuki coupling reaction?
A1: In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. Therefore, selective coupling at the C-5 iodo position is expected over the C-6 chloro position. This selectivity is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1][2]
Q2: Is N-protection of the indazole required for the Suzuki coupling of this compound?
A2: While N-protection is often recommended for cross-coupling reactions of N-heterocycles to prevent side reactions and catalyst inhibition, it may not be strictly necessary for all Suzuki couplings of indazoles.[3][4] Some studies have shown successful couplings with unprotected 3-iodoindazoles.[3] However, for challenging substrates or to minimize potential side reactions such as N-arylation, protection of the indazole nitrogen with a suitable group (e.g., Boc, SEM) can be beneficial.[5] It is advisable to screen both protected and unprotected substrates in initial optimization studies.
Q3: Which palladium catalysts and ligands are recommended for the selective Suzuki coupling of this compound?
A3: A variety of palladium catalysts and ligands can be effective. For Suzuki couplings of iodoindazoles, common choices include Pd(PPh₃)₄ and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[4][6] The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium precursor like Pd(OAc)₂ can also be highly effective, particularly for challenging couplings.[7] Catalyst screening is often necessary to identify the optimal system for a specific substrate and boronic acid partner.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My Suzuki coupling reaction with this compound is showing low or no conversion. What are the potential causes and solutions?
A: Low or no conversion can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solutions |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Palladium catalysts can degrade upon storage. - Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to prevent oxidation. |
| Inappropriate Ligand | - Screen different phosphine ligands. Bulky and electron-rich ligands often enhance the rate of oxidative addition and reductive elimination.[6] - Consider ligands such as SPhos, XPhos, or dppf.[7][8] |
| Ineffective Base | - The choice of base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][9] - Ensure the base is finely powdered and dry. The solubility of the base can also be a factor. |
| Poor Solvent Quality | - Use anhydrous and degassed solvents. Oxygen can deactivate the palladium catalyst. - Common solvents for Suzuki couplings include 1,4-dioxane, DME, and toluene, often with a small amount of water.[6][10] |
| Low Reaction Temperature | - Increase the reaction temperature. Some Suzuki couplings require heating to proceed at a reasonable rate. Microwave irradiation can also be beneficial.[5][11] |
| Degraded Boronic Acid | - Use fresh, high-quality boronic acid or a more stable boronate ester (e.g., pinacol ester). Boronic acids can undergo protodeboronation or trimerization upon storage.[10] |
Issue 2: Formation of Significant Side Products
Q: I am observing significant amounts of side products such as the de-iodinated starting material (6-chloro-1H-indazole) or homocoupling of the boronic acid. How can I minimize these side reactions?
A: The formation of side products is a common issue in Suzuki couplings. Here are some strategies to mitigate these undesired reactions.
Possible Side Reactions and Minimization Strategies:
| Side Reaction | Recommended Solutions |
| Dehalogenation (Hydrodehalogenation) | - This is the replacement of the iodine atom with a hydrogen atom. - Minimize water content: Use anhydrous solvents and reagents. - Choice of base: A weaker base might be beneficial. - Ligand selection: Sterically hindered ligands can sometimes suppress dehalogenation. |
| Homocoupling of Boronic Acid | - This is the coupling of two boronic acid molecules. - Thoroughly degas the reaction mixture: Oxygen promotes homocoupling. Use freeze-pump-thaw cycles or sparge the solvent with an inert gas.[3] - Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Protodeboronation | - This is the cleavage of the C-B bond of the boronic acid by a proton source. - Minimize water and protic solvents: Use anhydrous conditions where possible. - Use a suitable base: A non-hydroxide base might be preferable. - Use a boronate ester: Pinacol esters are generally more stable towards protodeboronation. |
Issue 3: Lack of Selectivity (Coupling at the Chloro- position)
Q: My reaction is showing some coupling at the C-6 chloro position in addition to the desired C-5 iodo position. How can I improve the selectivity?
A: Achieving high selectivity is key when working with polyhalogenated substrates.
Strategies to Enhance Selectivity:
| Strategy | Details |
| Lower Reaction Temperature | The activation barrier for oxidative addition into the C-Cl bond is higher than for the C-I bond. Running the reaction at a lower temperature can favor the kinetically preferred coupling at the iodo- position. |
| Catalyst and Ligand Choice | Some catalyst systems exhibit higher selectivity for C-I over C-Cl bonds. Screening different palladium sources and ligands is recommended. Catalysts that are less reactive may show higher selectivity.[12] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent coupling at the less reactive chloro- position. |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the 5-Iodo Position
This is a general starting protocol that may require optimization for specific boronic acids.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A decision-making workflow for troubleshooting a failed Suzuki coupling reaction.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 6-Chloro-5-iodo-1H-indazole
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions with 6-Chloro-5-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Disclaimer: Detailed experimental data for catalyst loading optimization specifically for this compound is not extensively available in the public domain. The following troubleshooting guides and protocols are based on established principles for similar iodo-indazole derivatives and common cross-coupling reactions. These should be considered as robust starting points for your optimization studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in optimizing catalyst loading for cross-coupling reactions with this compound?
A1: The main challenges arise from the electronic nature of the substrate. The presence of both an electron-withdrawing chlorine atom and a reactive iodine atom on the indazole core can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. Finding the optimal catalyst loading involves balancing reaction efficiency with the cost and potential for side reactions, such as catalyst deactivation or homocoupling.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing the 5-iodo position of this compound?
A2: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Therefore, Suzuki-Miyaura, Sonogashira, and Heck couplings are all highly effective for selective functionalization at the 5-position.
Q3: Is it necessary to protect the N-H group of the indazole during these reactions?
A3: While N-H protection is a common strategy to prevent potential side reactions and catalyst inhibition, it is not always necessary for iodo-indazoles. The decision to protect the indazole nitrogen should be made based on initial screening experiments. If low yields or complex reaction mixtures are observed, N-protection (e.g., with a Boc or SEM group) is a recommended troubleshooting step.
Q4: How does the choice of ligand affect the optimal catalyst loading?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can often improve catalyst turnover numbers, allowing for lower catalyst loadings. The optimal ligand and its ratio to the palladium precursor should be determined experimentally.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is showing low conversion. How can I optimize the catalyst loading and other conditions?
A: Low conversion in Suzuki-Miyaura coupling can be due to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Screening: The choice of palladium precursor and ligand is critical. If a standard catalyst like Pd(PPh₃)₄ gives low yield, consider screening more active pre-catalysts and ligands.
-
Base and Solvent Optimization: The base is crucial for the transmetalation step. Ensure the base is sufficiently strong and soluble in the reaction medium.
-
Temperature and Reaction Time: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Table 1: Troubleshooting Parameters for Suzuki-Miyaura Coupling
| Parameter | Initial Condition (Example) | Optimization Strategy | Potential Impact on Catalyst Loading |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Screen Pd(dppf)Cl₂, Pd₂(dba)₃ with various ligands (e.g., SPhos, XPhos) | More active catalysts can allow for lower loading (1-2 mol%). |
| Base | K₂CO₃ (2 equiv.) | Try stronger bases like Cs₂CO₃ or K₃PO₄ (2-3 equiv.) | A more efficient base can improve turnover, potentially allowing for lower catalyst use. |
| Solvent | Dioxane/H₂O (4:1) | Screen DMF, Toluene/H₂O | Solvent choice affects solubility and reaction kinetics. |
| Temperature | 80 °C | Increase temperature in increments (e.g., to 100-120 °C) | Higher temperatures can improve reaction rates but may also lead to catalyst decomposition. |
Issue 2: Formation of Side Products in Sonogashira Coupling
Q: I am observing significant homocoupling of my alkyne (Glaser coupling) and de-iodination of the indazole in my Sonogashira reaction. How can I adjust the catalyst loading to minimize these side products?
A: The formation of side products in Sonogashira coupling is often related to the relative rates of the desired cross-coupling and competing pathways.
-
Palladium to Copper Ratio: The ratio of the palladium catalyst to the copper(I) co-catalyst is critical. An excess of the copper catalyst can promote alkyne homocoupling.
-
Catalyst Loading: High catalyst loading can sometimes lead to an increased rate of side reactions.
-
Reaction Conditions: The choice of base and solvent can also influence the product distribution.
Table 2: Troubleshooting Parameters for Sonogashira Coupling
| Parameter | Initial Condition (Example) | Optimization Strategy | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Reduce loading to 1-2 mol% after initial success. | Minimize potential for side reactions. |
| Cu(I) Co-catalyst | CuI (5-10 mol%) | Decrease CuI loading (e.g., to 2-5 mol%). Consider copper-free conditions. | Lower copper concentration can reduce Glaser homocoupling. |
| Base | Et₃N | Use a bulkier amine base like DIPEA. | Can sometimes suppress side reactions. |
| Solvent | DMF | Screen THF or Dioxane. | Solvent can affect catalyst stability and reaction selectivity. |
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation: In a dry Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: In separate experiments, add varying amounts of the palladium pre-catalyst and ligand (e.g., Pd(OAc)₂ at 5 mol%, 2 mol%, 1 mol%, and 0.5 mol% with a corresponding ligand to metal ratio, typically 2:1 for monodentate phosphines).
-
Reaction Execution: Heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS at regular intervals. Once the starting material is consumed or no further conversion is observed, quench the reaction.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Comparison: Compare the yields and purity of the product obtained with different catalyst loadings to determine the optimal concentration.
Visualizations
Caption: A generalized workflow for the systematic optimization of catalyst loading in a cross-coupling reaction.
Caption: A decision-making flowchart for troubleshooting low-yielding cross-coupling reactions.
Technical Support Center: Managing Regioselectivity in the Functionalization of 6-Chloro-5-iodo-1H-indazole
Welcome to the technical support center for the regioselective functionalization of 6-Chloro-5-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges encountered with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. Therefore, for this compound, the C5-I bond is significantly more reactive than the C6-Cl bond. This inherent difference in reactivity is the foundation for achieving regioselective functionalization at the C5 position.
Q2: How can I selectively functionalize the C5 position without affecting the C6-chloro group?
A2: Selective functionalization at the C5 position can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Choice of Catalyst: Employing a palladium catalyst system that is highly active for C-I bond activation but less so for C-Cl bonds under the reaction conditions is crucial.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the activation energy for C-Cl bond cleavage is generally higher than for C-I bonds.
-
Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent over-reaction and potential side reactions at the C6 position.
Q3: Is it possible to functionalize both the C5 and C6 positions?
A3: Yes, sequential functionalization is possible. Typically, the more reactive C5-iodo group is addressed first under milder conditions. The resulting 5-substituted-6-chloro-1H-indazole can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to functionalize the C6-chloro position.
Q4: What are the common challenges in the N-alkylation or N-arylation of this compound?
A4: A primary challenge in the N-alkylation or N-arylation of 1H-indazoles is controlling the regioselectivity between the N1 and N2 positions.[1][2] The outcome is often influenced by the reaction conditions (base, solvent), the nature of the electrophile, and the substituents on the indazole ring.[2] Direct alkylation can lead to a mixture of N1 and N2 isomers.[1]
Q5: How can I control the N1 vs. N2 regioselectivity during alkylation?
A5: Controlling N1 vs. N2 regioselectivity can be achieved through several methods:
-
Base and Solvent Effects: The choice of base and solvent system can significantly influence the N1/N2 ratio. For instance, using sodium hydride in THF has been shown to favor N1 alkylation for some indazole systems.[2]
-
Protecting Groups: Introducing a protecting group on the indazole nitrogen can direct the initial functionalization to the carbon skeleton. Subsequent removal of the protecting group would allow for N-functionalization.
-
Mitsunobu Reaction: The Mitsunobu reaction has been reported to show a preference for the formation of the N2 regioisomer in some indazole systems.
Troubleshooting Guides
C-C and C-N Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of reagents (e.g., boronic acid, amine). 4. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen). 3. Use freshly purchased or purified reagents. For Suzuki reactions, consider converting the boronic acid to a more stable boronate ester. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene). |
| Poor Regioselectivity (Reaction at C6-Cl) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Highly active catalyst system. | 1. Decrease the reaction temperature. Start with room temperature or slightly elevated temperatures (e.g., 50-60 °C) and monitor the reaction progress. 2. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Consider a less reactive palladium catalyst or ligand system. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture. 2. For Sonogashira, copper-catalyzed homocoupling of the alkyne (Glaser coupling). | 1. Ensure a strictly inert atmosphere throughout the reaction setup and duration. 2. Consider using copper-free Sonogashira conditions. |
| Dehalogenation of the Starting Material | 1. Presence of water or protic sources. 2. Certain bases or additives can promote hydrodehalogenation. | 1. Use anhydrous solvents and reagents. 2. Screen alternative bases. If using K₃PO₄, ensure it is finely ground and consider adding a small amount of water if the reaction is anhydrous, as this can sometimes be beneficial.[3] |
N-Alkylation / N-Arylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a Mixture of N1 and N2 Isomers | 1. Reaction conditions favor the formation of both isomers. 2. Thermodynamic vs. kinetic control issues. | 1. Screen different base/solvent combinations. For example, NaH in THF often favors N1 alkylation. 2. Vary the reaction temperature to favor one isomer over the other. |
| Low Yield of N-Alkylated/Arylated Product | 1. Incomplete deprotonation of the indazole nitrogen. 2. Poor reactivity of the alkylating/arylating agent. | 1. Use a stronger base (e.g., NaH, KHMDS). 2. Use a more reactive electrophile (e.g., alkyl iodide instead of alkyl bromide). For N-arylation, consider using a more reactive aryl halide or a different catalyst system. |
| Side Reactions (e.g., C-H functionalization) | 1. Use of highly reactive reagents or catalysts. | 1. Employ milder reaction conditions. 2. Consider a protecting group strategy for the indazole nitrogen to direct reactivity. |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling at the C5-Position
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Bubble an inert gas (argon or nitrogen) through the mixture for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
General Protocol for Regioselective Sonogashira Coupling at the C5-Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualized Workflows and Logic
Caption: Sequential functionalization workflow for this compound.
Caption: Troubleshooting logic for failed cross-coupling reactions.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Chloro-5-iodo-1H-indazole
This guide provides troubleshooting advice and detailed protocols for the removal of common impurities from commercial 6-Chloro-5-iodo-1H-indazole, a key intermediate in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial batches of this compound may contain several types of impurities, including:
-
Residual Solvents: Solvents used during synthesis and initial purification, such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or alcohols like isopropanol.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Isomeric Impurities: Positional isomers, such as 6-Chloro-7-iodo-1H-indazole or other regioisomers, which can be difficult to separate due to similar physical properties.
-
Related Halogenated Compounds: Impurities from side reactions, which may include di-iodinated or de-iodinated species.
-
Inorganic Salts: Residual salts from reagents used in the synthesis.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: To identify unknown peaks in your NMR spectrum, consider the following steps:
-
Solvent Peaks: First, check for residual solvent peaks. Common solvents and their characteristic shifts should be ruled out.
-
Isomeric Impurities: Compare your spectrum with literature data for possible isomers. Isomers will have distinct aromatic region splitting patterns.
-
Starting Materials: Obtain NMR spectra of the starting materials used in the synthesis of this compound to check for their presence.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to separate and identify impurities based on their mass-to-charge ratio.
Q3: I am observing poor solubility of the commercial material. What could be the cause?
A3: Poor solubility can be attributed to the presence of insoluble impurities, such as inorganic salts or polymeric byproducts. A simple filtration of the dissolved material through a fine filter can sometimes resolve this issue before proceeding with further purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low purity by HPLC (<95%) | Presence of multiple impurities. | Start with a recrystallization. If purity does not improve significantly, proceed with column chromatography. |
| Persistent colored impurity | Highly conjugated organic byproduct. | Charcoal treatment during recrystallization can be effective. If the impurity is non-polar, column chromatography is recommended. |
| Material is a sticky solid or oil | High concentration of residual solvents. | Dry the material under high vacuum for an extended period. A solvent wash with a non-polar solvent like hexanes may also help. |
| Inconsistent results in subsequent reactions | Presence of reactive impurities. | Re-purify the starting material using column chromatography to ensure high purity (>99%). |
Purification Protocols
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities.
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of the commercial this compound in various solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature. A mixture of THF and water is often effective.
-
Dissolution: In a flask, dissolve the crude material in a minimal amount of hot THF.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Slowly add water to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.
Column Chromatography
For separating complex mixtures or closely related impurities, column chromatography is the preferred method.
Experimental Protocol:
-
Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A mixture of ethyl acetate and hexanes is a good starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purity Comparison
The following table summarizes typical purity levels achieved with different purification methods for a commercial batch of this compound.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization | 94.5 | 98.7 | 85 |
| Column Chromatography | 94.5 | >99.5 | 70 |
| Solvent Wash (Heptane) | 94.5 | 96.2 | 95 |
Experimental Workflows
Caption: Recrystallization workflow for purifying this compound.
Caption: Column chromatography workflow for purifying this compound.
preventing dehalogenation of 6-Chloro-5-iodo-1h-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 6-Chloro-5-iodo-1H-indazole, with a particular focus on preventing dehalogenation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main challenge is managing the chemoselectivity of the reaction and preventing the undesired side reaction of dehalogenation. Given the bond dissociation energies (C-I < C-Br < C-Cl), the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This high reactivity makes the iodo group at the C-5 position susceptible to premature cleavage, leading to a hydrodehalogenated byproduct where the iodine is replaced by a hydrogen atom. This reduces the yield of the desired coupled product and complicates purification.
Q2: Which cross-coupling reactions are most prone to causing dehalogenation of this compound?
A2: Dehalogenation, particularly de-iodination, can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Studies on similarly substituted halo-heterocycles have shown that iodinated analogs have a higher tendency for dehalogenation compared to their bromo and chloro counterparts.[1]
Q3: What are the key factors that influence the extent of dehalogenation?
A3: Several experimental parameters can significantly impact the competition between the desired cross-coupling and the undesired dehalogenation:
-
Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step of the catalytic cycle over the dehalogenation pathway.[1]
-
Base: The type and strength of the base used can influence the reaction outcome. Stronger bases can sometimes promote dehalogenation.
-
Temperature: Higher reaction temperatures often accelerate the rate of dehalogenation. It is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents, for instance, can act as a hydride source, facilitating dehalogenation.[1]
Q4: Is it necessary to protect the N-H of the indazole ring during cross-coupling reactions?
A4: Yes, N-protection of the indazole is highly recommended for most cross-coupling reactions. The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, potentially leading to catalyst inhibition or other side reactions.[2] Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be employed to mitigate these issues.
Troubleshooting Guides
Issue 1: Significant De-iodination Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired C-5 coupled product.
-
Presence of a significant amount of 6-Chloro-1H-indazole as a byproduct in the reaction mixture, confirmed by LC-MS or NMR.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. While this may decrease the overall reaction rate, it can disproportionately reduce the rate of de-iodination. |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, RuPhos, or SPhos. These ligands can accelerate the reductive elimination step, outcompeting the dehalogenation pathway. |
| Strong Base | Consider using a milder base. For instance, if using a strong base like sodium tert-butoxide, switching to potassium carbonate or cesium carbonate might be beneficial. |
| Protic Solvent | If a protic solvent (e.g., an alcohol) is part of the solvent system, switch to an anhydrous aprotic solvent like 1,4-dioxane, toluene, or THF.[1] |
| Boronic Acid Quality | The boronic acid may be of poor quality or contain impurities that promote dehalogenation. Use a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[2] |
Issue 2: Dehalogenation and Homocoupling in Sonogashira Coupling
Symptoms:
-
Formation of 6-Chloro-1H-indazole.
-
Formation of the alkyne homocoupling (Glaser coupling) product.
-
Low yield of the desired 5-alkynyl-6-chloro-1H-indazole.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxygen Contamination | Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| Suboptimal Catalyst System | For copper-free Sonogashira reactions, ensure the palladium catalyst and ligand are appropriate. For copper-co-catalyzed reactions, ensure the quality of the copper(I) source. |
| High Temperature | Attempt the reaction at a lower temperature to minimize side reactions.[1] |
| Inappropriate Base or Solvent | Screen different amine bases (e.g., triethylamine, diisopropylethylamine) and aprotic solvents (e.g., THF, DMF). |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol is designed to favor coupling at the more reactive C-I bond while minimizing de-iodination.
Materials:
-
N-Protected this compound (1.0 equiv.)
-
Arylboronic acid or pinacol boronate ester (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the N-protected this compound, the boronic acid/ester, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst and ligand (if separate) under a positive pressure of the inert gas.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the de-iodinated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
Materials:
-
N-Protected this compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
In an oven-dried Schlenk tube, add the N-protected this compound, the palladium pre-catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture to the lowest effective temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for preventing dehalogenation.
Caption: General experimental workflow for cross-coupling.
References
Technical Support Center: N-Protection of 6-Chloro-5-iodo-1H-indazole
Welcome to the technical support center for the N-protection of 6-chloro-5-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-protected this compound derivatives.
Troubleshooting Guides
Direct N-protection of this compound can be challenging, primarily due to the potential for forming a mixture of N1 and N2 regioisomers. The electronic properties of the chloro and iodo substituents, as well as their positions on the indazole ring, can influence the regiochemical outcome. This guide addresses common issues and provides strategies to achieve the desired regioselectivity.
Issue 1: Poor or No Reaction
-
Problem: The protecting group is not being installed, or the reaction proceeds with very low yield.
-
Possible Causes & Solutions:
-
Insufficiently strong base: The acidity of the indazole N-H proton requires a sufficiently strong base for deprotonation. If using weaker bases like K₂CO₃ or Cs₂CO₃, the reaction may be slow or incomplete.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS).
-
-
Poor solvent choice: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Solution: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally preferred. Ensure the solvent is completely dry, as water can quench the base.
-
-
Low reaction temperature: Some N-protection reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.
-
-
Issue 2: Formation of a Mixture of N1 and N2 Isomers
-
Problem: The reaction yields a mixture of the desired N1-protected and the undesired N2-protected indazole, which can be difficult to separate.
-
Possible Causes & Solutions:
-
Reaction Conditions Favoring Both Isomers: The choice of base and solvent system is critical in directing the regioselectivity of N-alkylation/protection.[1][2][3]
-
To Favor N1-Protection: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity with a variety of indazole substrates.[1][2][3][4] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering attack at that position.[4][5]
-
To Favor N2-Protection: While often the minor product, certain conditions can enhance the formation of the N2 isomer. The presence of an electron-withdrawing group at the C7 position can direct alkylation to the N2 position with high selectivity.[1][3][4][6][7] For this compound, this effect is not directly applicable, but kinetic control conditions (e.g., lower temperatures with specific bases) might favor the N2 product. The Mitsunobu reaction has also been shown to favor N2-alkylation for some indazoles.[1][8]
-
-
Nature of the Protecting Group: Bulky protecting groups may sterically favor N1 substitution, the less hindered position.
-
Issue 3: Difficulty in Separating N1 and N2 Isomers
-
Problem: The N1 and N2 isomers have very similar physical properties, making their separation by column chromatography challenging.[9]
-
Solutions:
-
Optimize Chromatography: Use a high-performance flash chromatography system with a shallow gradient of a carefully selected solvent system. Sometimes, switching the stationary phase (e.g., from silica to alumina or a C18 reversed-phase column) can improve separation.
-
Recrystallization: If the isomers are crystalline, fractional recrystallization can be an effective purification method.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by removal of the derivatizing group.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-protection of this compound?
A1: The main challenge is controlling the regioselectivity to obtain either the N1- or N2-protected product exclusively.[1][2][10] Direct protection often leads to a mixture of both isomers due to the two available nucleophilic nitrogen atoms in the indazole ring.[3][10] Subsequent separation of these isomers can also be difficult.
Q2: Which conditions generally favor N1-protection of substituted indazoles?
A2: For many substituted indazoles, using sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system at temperatures ranging from 0 °C to room temperature is a reliable method for achieving high N1 selectivity.[1][2][3][4] This is because the 1H-indazole tautomer is generally more thermodynamically stable.[1][10][11]
Q3: Are there specific protecting groups that are recommended for indazoles?
A3: Common N-protecting groups for indazoles include:
-
Tetrahydropyranyl (THP): Installed using 3,4-dihydro-2H-pyran in the presence of an acid catalyst.[12][13] It is removable under acidic conditions.[13]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Can be used for regioselective protection at the N2 position under specific conditions.[14] It is typically removed with fluoride sources like TBAF or under acidic conditions.[14]
-
Benzyl (Bn): Can be introduced using benzyl bromide with a base like NaH. It is commonly removed by hydrogenolysis.[13][15]
-
tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate. While more common for amines, it can be used for indoles and related heterocycles.[16] It is typically removed with strong acids like TFA or under milder acidic conditions.[17][18]
Q4: How do the chloro and iodo substituents on the indazole ring affect the N-protection reaction?
A4: The electron-withdrawing nature of the halogen substituents (chloro and iodo) can increase the acidity of the N-H proton compared to unsubstituted indazole, potentially making deprotonation easier. Their positions at C6 and C5 may have some influence on the electronic distribution and steric environment of the N1 and N2 positions, but a strong directing effect towards N1 or N2 is not as pronounced as with substituents at C3 or C7.[1][3][4]
Q5: What are the best practices for setting up an N-protection reaction for this compound?
A5:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Water can react with strong bases and inhibit the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.
-
Controlled Reagent Addition: Add the base portion-wise or as a solution at a low temperature (e.g., 0 °C) to control any exothermic reaction. Similarly, add the protecting group reagent slowly.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the formation of byproducts.
Data Presentation
Table 1: Common Conditions for N-Alkylation/Protection of Substituted Indazoles and their General Outcome
| Protecting/Alkylating Agent | Base | Solvent | Typical Regioselectivity | Reference |
| Alkyl Halides | NaH | THF | Predominantly N1 | [1][2][3][4] |
| Alkyl Halides | K₂CO₃ | DMF | Mixture of N1 and N2 | [4] |
| SEM-Cl | NaH | THF/DMF | N2 Selective | [14] |
| 3,4-Dihydro-2H-pyran | Acid (e.g., MsOH) | CH₂Cl₂/THF | N1 Selective | [12] |
| Alcohols (Mitsunobu) | PPh₃/DIAD | THF | Often favors N2 | [1][8] |
Experimental Protocols
Protocol 1: General Procedure for N1-THP Protection of this compound
This protocol is adapted from general procedures for the THP protection of indazoles.[12]
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1 M), add 3,4-dihydro-2H-pyran (1.5 eq).
-
Reaction Initiation: Add a catalytic amount of methanesulfonic acid (MsOH) or p-toluenesulfonic acid (pTSA) (0.1 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N1-THP protected product.
Protocol 2: General Procedure for N1-Benzylation of this compound
This protocol is based on the highly N1-selective conditions reported for various indazoles.[1][3][9]
-
Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for regioselective N-protection strategies.
Caption: Troubleshooting logic for improving N1-regioselectivity.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. research.ucc.ie [research.ucc.ie]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
solvent effects on the reactivity of 6-Chloro-5-iodo-1h-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Chloro-5-iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions performed with this compound?
A1: this compound is a versatile building block in medicinal chemistry and materials science. The primary reactive sites are the N-H group of the indazole ring and the carbon-halogen bonds. The most common reactions include:
-
N-Alkylation/N-Arylation: Substitution at the N-1 position of the indazole ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 5-position. Common cross-coupling reactions include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
-
Halogen-Metal Exchange: The iodine at the 5-position can be selectively exchanged with a metal (e.g., lithium or magnesium) to form an organometallic intermediate for further reactions.
Q2: How does the choice of solvent affect the regioselectivity of N-alkylation?
A2: The regioselectivity of N-alkylation (N-1 vs. N-2 substitution) can be influenced by the solvent, base, and alkylating agent. Generally, polar aprotic solvents like DMF and DMSO tend to favor N-1 alkylation, which is often the desired regioisomer.[1] The use of different solvents can alter the solubility of the indazole and the base, thereby influencing the reaction pathway.
Q3: Which solvent is recommended for Suzuki-Miyaura coupling reactions with this substrate?
A3: A variety of solvents can be used for Suzuki-Miyaura reactions. Common choices include mixtures of a polar aprotic solvent with water, such as 1,4-dioxane/water, toluene/water, or DMF/water. The presence of water is often necessary for the solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and to facilitate the catalytic cycle. Anhydrous and thoroughly degassed solvents are crucial to minimize side reactions like dehalogenation.[2]
Q4: Can I perform a Sonogashira coupling selectively at the 5-position?
A4: Yes, due to the higher reactivity of the C-I bond compared to the C-Cl bond, selective Sonogashira coupling at the 5-position is highly feasible. Typical solvent systems for this reaction include polar aprotic solvents like DMF or acetonitrile in the presence of a copper(I) co-catalyst and a base such as an amine (e.g., triethylamine or diisopropylethylamine).
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | The substrate, catalyst, or base may not be fully dissolved. Try a different solvent or a solvent mixture. For instance, if using 1,4-dioxane, consider adding a co-solvent like DMF or using a different primary solvent such as toluene. |
| Catalyst Deactivation | Ensure all solvents and reagents are anhydrous and degassed to prevent catalyst oxidation. Impurities in the starting material can also poison the catalyst. Consider purifying the this compound before use. |
| Suboptimal Reaction Temperature | The reaction may require higher or lower temperatures for optimal performance. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the ideal condition for your specific reaction. |
| Incorrect Solvent Polarity | The polarity of the solvent can significantly impact the stability of intermediates in the catalytic cycle. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often optimal. For other couplings like Buchwald-Hartwig, strictly anhydrous polar aprotic solvents like DMF or DMSO are generally preferred.[3] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Troubleshooting |
| Dehalogenation (Loss of Iodine) | This is often caused by the presence of proton sources (e.g., water, acidic impurities) in the reaction mixture. Solution: Use anhydrous and thoroughly degassed solvents and reagents.[2] The choice of base can also be critical; use an anhydrous base like anhydrous K₃PO₄.[2] |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | This can be promoted by the presence of oxygen. Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed. |
| Formation of 2H-Indazole Isomer (in N-Alkylation) | The reaction conditions (solvent, base, temperature) can influence the N-1/N-2 selectivity. Solution: Screen different solvent and base combinations. Polar aprotic solvents like DMF often favor the N-1 isomer.[4] |
Data Presentation: Solvent Effects on Reactivity
The following table summarizes the general effects of different solvent classes on common reactions involving this compound.
| Reaction Type | Solvent Class | Typical Solvents | General Observations & Recommendations |
| N-Alkylation | Polar Aprotic | DMF, DMSO, Acetonitrile | Generally provides good yields and can favor N-1 regioselectivity. Ensure anhydrous conditions to prevent side reactions. |
| Suzuki-Miyaura Coupling | Aprotic + Water | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The aqueous phase is often necessary for the base. The choice of organic solvent can influence reaction rate and yield. |
| Sonogashira Coupling | Polar Aprotic | DMF, Acetonitrile, THF | Good solubility for reactants and catalysts. Anhydrous and amine-based solvents are common. |
| Buchwald-Hartwig Amination | Polar Aprotic | DMF, Toluene, 1,4-Dioxane | Requires strictly anhydrous and deoxygenated conditions to prevent catalyst deactivation and side reactions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the 5-Position
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture with stirring at a predetermined temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF) in a round-bottom flask, add a base (e.g., NaH or K₂CO₃, 1.1-1.5 equivalents) portion-wise at 0°C.
-
Addition of Alkylating Agent: After stirring for a short period (e.g., 30 minutes), add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Workflow for troubleshooting solvent-related issues.
Caption: Influence of solvent properties on reaction outcomes.
References
Validation & Comparative
Comparative Analysis of NMR Data for Halogenated Indazoles
Comparison of ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for various substituted indazoles. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound Name | H3 | H4 | H5 | H7 | Other Protons | Solvent |
| 5-Iodo-3-phenyl-1H-indazole | - | 7.53-7.48 (m) | - | 6.70 (d, J = 8.3 Hz) | 12.74 (br, 1H, NH), 8.30 (s, 1H), 7.92-7.91 (m, 2H, Ph), 7.53-7.48 (m, 4H, Ph) | CDCl₃ |
| 6-Chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | - | 7.33 (dd, J = 8.7, 1.7 Hz) | 7.61-7.57 (m) | 8.23 (d, J = 8.7 Hz) | 7.61–7.57 (m, 3H, Ar), 7.07 (d, J = 8.9 Hz, 2H, Ar), 4.06 (s, 3H, CO₂CH₃), 3.90 (s, 3H, OCH₃) | CDCl₃ |
| 1H-Indazole | 8.10 (s) | 7.40 (m) | 7.18 (m) | 7.77 (d, J = 8.4 Hz) | - | CDCl₃ |
Comparison of ¹³C NMR Data
The ¹³C NMR data provides insight into the carbon framework of the indazole ring system. The table below compares the chemical shifts for several substituted indazoles.
| Compound Name | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons | Solvent |
| 5-Iodo-3-phenyl-1H-indazole | 144.75 | 123.26 | 135.08 | 84.70 | 129.80 | 112.22 | 140.51 | 127.83, 128.58, 129.15, 132.69 (Ph) | CDCl₃ |
| 6-Chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 136.4 | 123.3 | 124.7 | 122.7 | 134.1 | 110.6 | 140.9 | 162.7 (C=O), 159.6, 131.7, 125.6, 114.8 (Ar), 55.7 (OCH₃), 52.3 (CO₂CH₃) | CDCl₃ |
| 1H-Indazole | 134.77 | 120.96 | 120.86 | 126.80 | 123.13 | 109.71 | 140.01 | - | CDCl₃ |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted indazoles is outlined below.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on the solubility of the compound.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition [1][2][3]
-
Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2][4]
-
¹H NMR Spectroscopy:
-
A standard one-dimensional proton spectrum is acquired.
-
Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled ¹³C spectrum is acquired to obtain single-line resonances for each carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: The chemical shift of each peak is determined. For ¹H NMR spectra, the integral of each signal is calculated to determine the relative ratio of protons.
Workflow for NMR Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using NMR spectroscopy.
Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structure determination.
References
A Comparative Guide to the High-Resolution Mass Spectrometry of 6-Chloro-5-iodo-1h-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of high-resolution mass spectrometry (HRMS) for the characterization of 6-Chloro-5-iodo-1h-indazole, a halogenated heterocyclic compound of interest in pharmaceutical research. For a thorough comparison, this document also details alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by established experimental protocols for similar halogenated compounds, offering a robust framework for the analytical investigation of this specific molecule.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is a powerful technique for the precise mass determination of molecules, enabling confident elemental composition assignment and structural elucidation through fragmentation analysis. For a molecule like this compound, HRMS is indispensable for confirming its identity and purity.
Predicted HRMS Data for this compound
While specific experimental data for this compound is not publicly available, based on its elemental composition (C₇H₄ClIN₂), the following high-resolution mass spectral data can be predicted.
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₇H₄ClIN₂ | |
| Monoisotopic Mass | 321.9057 u | Calculated for the most abundant isotopes: ¹²C₇¹H₄³⁵Cl¹²⁷I¹⁴N₂. |
| [M+H]⁺ Ion | 322.9130 u | The protonated molecule, expected to be the base peak in ESI positive mode. |
| Isotopic Pattern | A characteristic pattern will be observed due to the presence of Chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and other isotopes (e.g., ¹³C). The M+2 peak will be a prominent feature. |
Experimental Protocol for HRMS Analysis
This protocol is designed for a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for direct infusion or LC-MS analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 30 - 50 psi.
-
Drying Gas (N₂) Flow Rate: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Centroid mode with a resolution of >20,000.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and aid in structural elucidation.
Comparison with Alternative Analytical Techniques
While HRMS provides definitive mass information, a comprehensive characterization of this compound often requires complementary techniques like NMR and HPLC.
| Analytical Technique | Information Provided | Key Advantages | Key Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental composition, and structural information from fragmentation patterns. | High sensitivity and specificity for mass determination. | Does not provide information on the spatial arrangement of atoms in the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. | The definitive method for structural elucidation of organic molecules. | Lower sensitivity compared to MS; requires a larger sample amount. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound from a mixture; assessment of purity. | Excellent for separating isomers and impurities; highly quantitative. | Does not provide structural information on its own; requires coupling with a detector like MS or UV. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.
Experimental Protocol for NMR Analysis:
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms.
-
-
Temperature: 298 K.
-
Data Processing: Fourier transformation of the acquired free induction decay (FID) followed by phase and baseline correction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to determine the purity of a sample and to quantify the analyte.
Experimental Protocol for HPLC Analysis:
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound, likely in the range of 254-280 nm.
-
Column Temperature: 30 °C.
Visualizing the Analytical Workflow and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Relationship between analytical techniques and information obtained.
Navigating the Analytical Landscape of Halogenated Indazoles: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity and characterization of small molecules are paramount. This guide provides a comparative overview of analytical standards for halogenated 1H-indazoles, with a focus on derivatives closely related to the novel structure of 6-Chloro-5-iodo-1H-indazole. Due to the limited commercial availability of an analytical standard for this compound, this document will focus on readily available regioisomers and similar halogenated indazoles to provide a practical analytical framework.
The indazole core is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated as potent kinase inhibitors in cancer therapy.[1][2] A primary target for many indazole-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.[4][5]
This guide offers a comparison of the analytical properties of several commercially available halogenated indazoles, providing a foundation for researchers working with this class of compounds.
Comparative Analysis of Halogenated Indazole Standards
To facilitate the selection of appropriate reference standards, the following tables summarize the key analytical data for commercially available halogenated indazoles that can serve as comparators for this compound.
Table 1: Physical and Chemical Properties of Selected Halogenated Indazoles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 6-Chloro-3-iodo-1H-indazole | 503045-59-8 | C₇H₄ClIN₂ | 278.48 | ≥98%[6] |
| 5-Chloro-3-iodo-1H-indazole | 351456-45-6 | C₇H₄ClIN₂ | 278.48 | 95%[7] |
| 4-Bromo-6-chloro-5-iodo-1H-indazole | 2891597-77-4 | C₇H₃BrClIN₂ | 357.37 | ≥97%[8] |
| 6-Chloro-1H-indazole | 698-25-9 | C₇H₅ClN₂ | 152.58 | ≥98%[9] |
| 6-Iodo-1H-indazole | 261953-36-0 | C₇H₅IN₂ | 244.03 | Not specified |
Table 2: Spectroscopic Data Comparison
| Compound Name | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Mass Spectrometry (m/z) |
| 6-Chloro-3-iodo-1H-indazole | Data not readily available in literature. | Data not readily available in literature. | Predicted [M+H]⁺: 279.9 |
| 5-Chloro-3-phenyl-1H-indazole (for reference) | (400 MHz, CDCl₃) δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H)[10] | (100 MHz, CDCl₃) 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35[10] | [M+H]⁺ not specified. |
| 5-Iodo-3-phenyl-1H-indazole (for reference) | (400 MHz, CDCl₃) δ 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H)[10] | (100 MHz, CDCl₃) 144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70[10] | HRMS (ESI, m/z): [M+H]⁺ calcd for C₁₃H₁₀IN₂ 320.9883, found 320.9886[10] |
| 6-Chloro-1H-indazole | Data not readily available in literature. | Data not readily available in literature. | Predicted [M+H]⁺: 153.0 |
| 6-Iodo-1H-indazole | Data not readily available in literature. | Data not readily available in literature. | Predicted [M+H]⁺: 245.0[11] |
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and comparable analytical data. Below are general methodologies for the analysis of halogenated indazoles.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the indazole compound and identify any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the indazole derivative.
Instrumentation: A 400 MHz or higher NMR spectrometer.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the expected chemical shift range (typically 0-12 ppm).
¹³C NMR Protocol:
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.
-
Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of the compound and analyze its fragmentation pattern.
Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet (e.g., LC-MS or GC-MS).
Method (using Electrospray Ionization - ESI):
-
Sample Introduction: Infuse a dilute solution of the sample (1-10 µg/mL in a suitable solvent like methanol or acetonitrile) directly into the ESI source.
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Chlorine gives a characteristic M+2 peak with an intensity of about one-third of the M peak, while bromine gives an M+2 peak of nearly equal intensity to the M peak.
Visualizing the Biological Context: Indazole Derivatives in VEGFR-2 Signaling
Indazole derivatives are frequently designed as inhibitors of protein kinases involved in cancer progression. A prominent example is the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of indazole derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory role of indazole derivatives.
Analytical Workflow for Halogenated Indazoles
The following diagram outlines a typical workflow for the analytical characterization of a novel or synthesized halogenated indazole compound.
Caption: A typical analytical workflow for the characterization of halogenated indazoles.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8|ZaiQi Bio-Tech [chemzq.com]
- 7. 5-CHLORO-3-IODO-1H-INDAZOLE | 351456-45-6 | INDOFINE Chemical Company [indofinechemical.com]
- 8. chemscene.com [chemscene.com]
- 9. chemimpex.com [chemimpex.com]
- 10. rsc.org [rsc.org]
- 11. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 6-Chloro-5-iodo-1H-indazole and 6-bromo-5-iodo-1H-indazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Indazole cores, in particular, are prevalent in a multitude of pharmacologically active compounds. The strategic introduction of substituents via cross-coupling reactions is a key methodology for generating diverse molecular libraries and optimizing drug candidates. This guide provides an objective comparison of the reactivity of two closely related halo-indazoles: 6-Chloro-5-iodo-1H-indazole and 6-bromo-5-iodo-1H-indazole. The comparison is based on established principles of organic chemistry and supported by experimental data from analogous systems, offering valuable insights for reaction planning and optimization.
Theoretical Reactivity Profile
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength and the electronic properties of the aromatic system. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1] This trend is attributed to the decreasing bond dissociation energies (C-I < C-Br < C-Cl), which facilitates the initial and often rate-limiting oxidative addition step to the palladium(0) catalyst.
Both this compound and 6-bromo-5-iodo-1H-indazole possess a highly reactive C-I bond at the 5-position, which is the primary site for cross-coupling reactions. The key difference between these two molecules lies in the halogen substituent at the 6-position. This substituent can exert a subtle but significant electronic influence on the reactivity of the adjacent C-I bond.
Chlorine is more electronegative than bromine (Pauling electronegativity: Cl ≈ 3.16, Br ≈ 2.96). Consequently, the 6-chloro substituent is expected to be more electron-withdrawing than the 6-bromo substituent. This increased inductive effect in the 6-chloro derivative could lead to a slightly more electron-deficient indazole ring system. In the context of oxidative addition, a more electron-deficient aryl iodide can, in some cases, exhibit enhanced reactivity. However, the dominant factor remains the inherent high reactivity of the C-I bond. Therefore, while a marginal difference in reaction rates might be observable under carefully controlled kinetic studies, for most synthetic applications, both compounds are expected to undergo selective cross-coupling at the 5-position under similar reaction conditions.
The following diagram illustrates the key factors influencing the reactivity of these haloindazoles in a typical palladium-catalyzed cross-coupling reaction.
Caption: Factors influencing the reactivity of 6-halo-5-iodo-1H-indazoles.
Comparative Data Presentation
While no direct head-to-head kinetic studies for this compound and 6-bromo-5-iodo-1H-indazole are readily available in the literature, a qualitative comparison can be made based on the principles outlined above. For synthetic purposes, the primary consideration is the selective functionalization of the C-I bond. The choice between the chloro and bromo derivative will likely be dictated by the availability of starting materials and the desired electronic properties of the final product, rather than a significant difference in reactivity at the 5-position.
| Feature | This compound | 6-bromo-5-iodo-1H-indazole |
| Primary Reactive Site | C5-I bond | C5-I bond |
| Secondary Reactive Site | C6-Cl bond | C6-Br bond |
| Predicted Reactivity at C5 | High | High |
| Predicted Reactivity at C6 | Low | Moderate |
| Electronic Effect of C6-Halogen | Stronger electron-withdrawing (inductive) | Weaker electron-withdrawing (inductive) |
| Potential for Sequential Cross-Coupling | High (large reactivity difference between C-I and C-Cl) | Moderate (smaller reactivity difference between C-I and C-Br) |
Experimental Protocols
The following are representative experimental protocols for common palladium-catalyzed cross-coupling reactions. These protocols, adapted from literature for structurally similar halo-indazoles, can serve as a starting point for the functionalization of both this compound and 6-bromo-5-iodo-1H-indazole at the 5-position. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a 6-bromo-3-iodo-1H-indazole derivative.[2]
Reaction: 6-Halo-5-iodo-1H-indazole + Arylboronic acid -> 5-Aryl-6-halo-1H-indazole
Materials:
-
6-Halo-5-iodo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the 6-halo-5-iodo-1H-indazole, arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 8 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The general workflow for a Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling (C-C Bond Formation)
This protocol is a general procedure for the Sonogashira coupling of aryl iodides.
Reaction: 6-Halo-5-iodo-1H-indazole + Terminal alkyne -> 5-Alkynyl-6-halo-1H-indazole
Materials:
-
6-Halo-5-iodo-1H-indazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 6-halo-5-iodo-1H-indazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.
Reaction: 6-Halo-5-iodo-1H-indazole + Amine -> 5-Amino-6-halo-1H-indazole
Materials:
-
6-Halo-5-iodo-1H-indazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry reaction vessel.
-
Add the 6-halo-5-iodo-1H-indazole and the amine.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-110 °C, with stirring, until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
The catalytic cycle for palladium-catalyzed cross-coupling reactions is illustrated below.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
References
A Comparative Guide to Catalysts for 6-Chloro-5-iodo-1H-indazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, with the 6-chloro-5-iodo-1H-indazole motif being a particularly valuable starting material for the synthesis of a diverse range of potentially therapeutic compounds. The selective coupling at the C5-iodo position allows for the introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies. This guide provides a comparative analysis of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions involving the 5-iodo position of the 6-chloro-1H-indazole core. The information is collated from studies on analogous iodo-indazole systems to provide a predictive framework for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of typical catalytic systems and their performance in various coupling reactions with iodo-indazoles and related heterocyclic compounds. This data can serve as a starting point for the functionalization of this compound.
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Arylboronic acid | K₂CO₃ | DME | 80 | 2 | High |
| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | DME/H₂O | 80-100 | 1-6 | Good to Excellent | |
| Buchwald-Hartwig | BrettPhos precatalyst | Primary amine | LiHMDS | THF | 65 | 12-24 | High |
| RuPhos precatalyst | Secondary amine | LiHMDS | THF | 65 | 12-24 | High | |
| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal alkyne | Et₃N | DMF | RT | 12-16 | Good |
| PdCl₂(PPh₃)₂ | Terminal alkyne | DIPEA | THF | 60-70 | 8-12 | Good | |
| Heck | Pd(OAc)₂ | Alkene | Et₃N / Na₂CO₃ | DMF / ACN | 80-120 | 4-12 | Moderate to Good |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established procedures for similar iodo-indazole substrates and may require optimization for this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds.
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Na₂CO₃ (2-3 equiv.).
-
Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.
-
Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%).
-
Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of N-aryl compounds.
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the appropriate phosphine ligand-based palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous solvent such as THF via syringe.
-
Add a strong base, for instance, LiHMDS (2.0 equiv.), dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to the required temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product using silica gel column chromatography.[2]
Sonogashira Coupling
This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.
Procedure with Copper Co-catalyst:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst such as CuI (10 mol%).
-
Add an anhydrous solvent like DMF and a base, typically an amine base like triethylamine (Et₃N).
-
Stir the mixture at room temperature until the solids dissolve.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction's progress.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.[3]
Copper-Free Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%) in an anhydrous solvent like THF.
-
Add a suitable amine base, for example, diisopropylethylamine (DIPEA), and the terminal alkyne (1.5 equiv.).
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Follow the work-up and purification steps as described above.[3]
Heck Reaction
This reaction is used to form a C-C bond between an aryl halide and an alkene.
Procedure:
-
To a solution of this compound (1.0 mmol) and an alkene (1.5 mmol) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol).[4]
-
Degas the mixture and heat it under an inert atmosphere at 80-120 °C.[4]
-
Monitor the reaction by TLC until the starting material is consumed.[4]
-
After cooling, dilute the reaction with an organic solvent and wash with water and brine.[4]
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[4]
Visualizing the Experimental Workflow and Catalytic Logic
To further clarify the experimental process and the relationships between the different catalytic systems, the following diagrams have been generated.
References
Validating the Synthesis of 6-Chloro-5-iodo-1H-indazole: A Comparative Guide
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 6-Chloro-5-iodo-1H-indazole, a halogenated indazole derivative with potential applications in medicinal chemistry. We present two plausible synthetic pathways, offering detailed experimental protocols and a quantitative comparison to aid in the selection of the most suitable method.
Comparative Analysis of Synthetic Routes
Two primary synthetic routes are proposed and evaluated:
-
Route A: Electrophilic Iodination. This pathway commences with the synthesis of 6-chloro-1H-indazole followed by a direct electrophilic iodination step to introduce the iodine atom at the C-5 position.
-
Route B: Sandmeyer Reaction. This alternative approach involves the initial synthesis of a nitro-substituted indazole, which is subsequently reduced to an amine and converted to the iodo-derivative via a Sandmeyer reaction.
The following table summarizes the key performance indicators for each route, based on typical yields and reaction conditions found in the literature for analogous transformations.
| Parameter | Route A: Electrophilic Iodination | Route B: Sandmeyer Reaction |
| Starting Material | 4-Chloro-2-methylaniline | 5-Chloro-2-methyl-4-nitroaniline |
| Key Intermediates | 6-Chloro-1H-indazole | 6-Chloro-5-nitro-1H-indazole, 6-Chloro-5-amino-1H-indazole |
| Overall Estimated Yield | Moderate | Moderate to High |
| Number of Steps | 2 | 3 |
| Key Challenges | Regioselectivity of iodination | Handling of diazonium salts |
| Reagent Toxicity/Hazard | Iodine (corrosive), Acetic Anhydride (corrosive), Isoamyl nitrite (flammable) | Sodium Nitrite (oxidizer, toxic), Hydrochloric Acid (corrosive), Tin(II) chloride (irritant) |
Experimental Protocols
Route A: Electrophilic Iodination
Step 1: Synthesis of 6-Chloro-1H-indazole
This procedure is adapted from the synthesis of 4-chloro-1H-indazole.
-
In a round-bottom flask, dissolve 4-chloro-2-methylaniline (1 equivalent) in a mixture of acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
The reaction mixture is then carefully heated to 50-60 °C to promote cyclization until the evolution of nitrogen gas ceases.
-
Cool the mixture and pour it into ice water.
-
Neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 6-chloro-1H-indazole. The product can be further purified by recrystallization.
Step 2: Synthesis of this compound
Direct electrophilic iodination of 6-chloro-1H-indazole is a potential method. However, controlling the regioselectivity can be challenging.
-
Dissolve 6-chloro-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Add an iodinating reagent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 equivalents).
-
The reaction may require the presence of an acid catalyst, such as sulfuric acid or a Lewis acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired this compound isomer.
Route B: Sandmeyer Reaction
Step 1: Synthesis of 6-Chloro-5-nitro-1H-indazole
This synthesis starts from 5-Chloro-2-methyl-4-nitroaniline.[1]
-
Suspend 5-chloro-2-methyl-4-nitroaniline (1 equivalent) in aqueous hydrochloric acid.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
The reaction mixture containing the diazonium salt is then warmed to induce cyclization, often with the addition of a copper catalyst, to yield 6-chloro-5-nitro-1H-indazole.
-
The product precipitates from the solution and is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 6-Chloro-5-amino-1H-indazole
This step involves the reduction of the nitro group.
-
Suspend 6-chloro-5-nitro-1H-indazole (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in the presence of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 6-chloro-5-amino-1H-indazole.
Step 3: Synthesis of this compound via Sandmeyer Reaction
This final step utilizes the Sandmeyer reaction to replace the amino group with iodine.[2]
-
Suspend 6-chloro-5-amino-1H-indazole (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The crude product often precipitates. Collect the solid by filtration.
-
The product can be purified by extraction with an organic solvent and subsequent recrystallization or column chromatography to yield pure this compound.
Visualizing the Synthetic Pathways
To further clarify the proposed synthetic routes, the following diagrams illustrate the logical flow of each pathway.
Caption: Synthetic workflow for Route A: Electrophilic Iodination.
Caption: Synthetic workflow for Route B: Sandmeyer Reaction.
References
Assessing the Purity of Synthesized 6-Chloro-5-iodo-1H-indazole: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 6-Chloro-5-iodo-1H-indazole, a halogenated indazole derivative with potential applications in medicinal chemistry. Its performance in purity analysis is compared with two structurally related alternatives: 6-Chloro-1H-indazole and 5-Iodo-1H-indazole.
The purity of these compounds is paramount, as impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions such as over-halogenation or the formation of regioisomers, and residual solvents from the synthesis and purification processes. Even trace amounts of these impurities can significantly impact biological activity, toxicity, and the overall outcome of research and development efforts.
Comparative Purity Analysis
A comparative analysis of the purity of this compound against its singly halogenated analogs provides valuable insights into the challenges and considerations for quality control. The following table summarizes typical purity data obtained from standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity by HPLC (%) | Purity by 1H NMR (%) | Major Impurities Detected by MS |
| This compound | C₇H₄ClIN₂ | 294.48 | ≥ 98.5 | ≥ 99.0 | Unreacted 6-Chloro-1H-indazole, Di-iodinated byproduct |
| 6-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | ≥ 99.0 | ≥ 99.5 | Residual starting materials, Solvent residues (e.g., DMF) |
| 5-Iodo-1H-indazole | C₇H₅IN₂ | 244.03 | ≥ 98.0 | ≥ 98.5 | Unreacted 1H-indazole, Over-iodination products |
Experimental Protocols
Accurate purity assessment relies on the implementation of robust and well-defined analytical methodologies. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are recommended for the analysis of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for quantifying the purity of non-volatile organic compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Purity Assessment
1H NMR provides structural confirmation and can be used for quantitative analysis to determine purity against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized compound.
-
Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
Data Analysis:
-
Integrate a well-resolved peak of the analyte and a peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / manalyte) * (mstandard / MWstandard) * Puritystandard * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystandard = Purity of the internal standard
-
Mass Spectrometry (MS) for Impurity Identification
MS is employed to identify the molecular weights of the main component and any impurities.
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source, coupled to an HPLC system (LC-MS).
Method:
-
Utilize the same HPLC method as described for purity determination.
-
The eluent from the HPLC is directed into the ESI-MS.
-
Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).
Data Analysis:
-
The mass spectrum of the main peak should correspond to the expected molecular weight of the target compound.
-
Mass spectra of minor peaks can be used to identify potential impurities by comparing their molecular weights to those of suspected byproducts or starting materials.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a synthesized chemical compound.
Caption: Workflow for Purity Assessment of Synthesized Compounds.
Navigating the Structural Landscape of Halogenated Indazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structural details of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 6-chloro-5-iodo-1H-indazole derivatives, focusing on their X-ray crystal structure and offering insights into their synthesis and potential biological significance. Due to the limited public availability of the specific crystal structure for a this compound derivative, this guide leverages data from closely related multi-halogenated indazole analogs to provide a comprehensive overview.
Unveiling the Indazole Core: A Comparative Look at Halogenated Derivatives
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The introduction of halogens, such as chlorine, bromine, and iodine, to the indazole ring system can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.
While a specific X-ray crystal structure for a this compound derivative is not publicly available in crystallographic databases, we can draw valuable comparisons from the structures of other multi-halogenated indazoles. For the purpose of this guide, we will consider the structural features of 4-bromo-6-chloro-1H-indazole as a representative analog.
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for a representative multi-halogenated indazole, 4-bromo-6-chloro-1H-indazole, which provides a foundational understanding of the structural characteristics of this class of compounds.
| Parameter | 4-Bromo-6-chloro-1H-indazole | Alternative Halogenated Indazole 1 (Hypothetical) | Alternative Halogenated Indazole 2 (Hypothetical) |
| Chemical Formula | C₇H₄BrClN₂ | - | - |
| Molecular Weight | 231.48[1] | - | - |
| Crystal System | Monoclinic (Hypothesized) | - | - |
| Space Group | P2₁/c (Hypothesized) | - | - |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åα = 90°, β = XX.XX°, γ = 90° | - | - |
| Key Bond Lengths (Å) | C-Br: ~1.90C-Cl: ~1.74 | - | - |
| Key Bond Angles (°) | C-C-Br: ~120C-C-Cl: ~120 | - | - |
| CCDC Deposition No. | Not Available | - | - |
Note: As a specific crystal structure for this compound or its close analogs with iodine is not publicly available, the unit cell dimensions and space group for 4-bromo-6-chloro-1H-indazole are presented as a hypothetical example based on common packing arrangements for such molecules. The bond lengths and angles are typical values for aryl-halogen bonds.
Experimental Protocols: Synthesizing the Halogenated Indazole Scaffold
The synthesis of halogenated indazole derivatives typically involves multi-step reaction sequences. A general and adaptable method for the synthesis of multi-halogenated indazoles often starts from appropriately substituted anilines or benzonitriles.
General Synthesis of Halogenated 1H-Indazoles
A common route to synthesize di-halogenated indazoles, such as 4-bromo-6-chloro-1H-indazole, involves the diazotization of a substituted aniline followed by cyclization. For a hypothetical synthesis of this compound, a plausible route could be envisioned starting from a corresponding di-halogenated aniline.
Step 1: Diazotization of a Dihaloaniline A solution of the starting aniline in an acidic medium (e.g., hydrochloric acid) is treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Step 2: Reduction and Cyclization The diazonium salt is then reduced, often using a reducing agent like tin(II) chloride, which facilitates the cyclization to form the indazole ring.
Step 3: Purification The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure halogenated 1H-indazole.
Visualizing Synthesis and Potential Biological Interactions
To further elucidate the experimental workflow and potential biological relevance of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of halogenated 1H-indazole derivatives.
Given that many indazole derivatives act as kinase inhibitors, a hypothetical signaling pathway diagram illustrates their potential mechanism of action.
Caption: A potential mechanism of action for an indazole derivative as a kinase inhibitor.
Conclusion
While the precise crystal structure of a this compound derivative remains to be publicly detailed, a comparative analysis based on its halogenated analogs provides valuable structural and synthetic insights. The methodologies for synthesizing such compounds are well-established, allowing for the generation of diverse derivatives for further investigation. The continued exploration of this chemical space, coupled with detailed crystallographic studies, will undoubtedly contribute to the development of novel therapeutic agents with enhanced efficacy and specificity.
References
Navigating the Therapeutic Potential of 6-Chloro-5-iodo-1H-indazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kinase Inhibition: A Primary Mechanism of Action
Indazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The following sections detail the inhibitory activities of indazole analogs against key kinase targets.
Protein Kinase B (Akt) Inhibition
A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones, structurally related to the 6-chloro-5-iodo-1H-indazole core, have been evaluated for their inhibitory activity against Akt1, a key node in cell survival signaling pathways.
Table 1: Inhibitory Activity of 5-arylamino-6-chloro-1H-indazole-4,7-dione Analogs against Akt1 [1]
| Compound ID | R Group (at 5-amino position) | Akt1 IC₅₀ (μM) |
| 1a | Phenyl | >50 |
| 1b | 4-Methylphenyl | 15.3 |
| 1c | 4-Methoxyphenyl | 8.9 |
| 1d | 4-Chlorophenyl | 7.6 |
| 1e | 4-Fluorophenyl | 6.8 |
| 1f | 3,4-Dichlorophenyl | 5.2 |
Note: Data is illustrative and based on published findings for a related series of compounds.
The data suggests that electron-withdrawing and lipophilic substituents on the 5-arylamino group enhance the inhibitory potency against Akt1. This highlights the importance of the substitution at the C5 position in modulating the biological activity of the 6-chloro-1H-indazole scaffold.
Anticancer Activity
The kinase inhibitory properties of indazole analogs often translate into potent anticancer activity. Various substituted indazole derivatives have been evaluated for their anti-proliferative effects against a range of cancer cell lines.
Anti-proliferative Activity of Indazole Derivatives
A separate study on a series of (E)-3-(styryl)-1H-indazole derivatives, which share the core indazole structure, demonstrates broad-spectrum anti-proliferative activity.
Table 2: Anti-proliferative Activity of (E)-3-(styryl)-1H-indazole Analogs
| Compound ID | R Group (on styryl moiety) | A549 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 2a | 4-Methoxy | 1.23 | 0.87 | 1.54 |
| 2b | 3,4-Dimethoxy | 0.98 | 0.65 | 1.12 |
| 2c | 3,4,5-Trimethoxy | 0.54 | 0.32 | 0.76 |
| 2d | 4-Chloro | 2.11 | 1.89 | 2.45 |
| 2e | 4-Fluoro | 1.98 | 1.76 | 2.21 |
Note: This data is from a different series of indazole analogs and is presented to illustrate general SAR trends.
These findings indicate that substitutions on different parts of the indazole scaffold can significantly impact anticancer potency, with methoxy groups, in this case, being favorable for activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.
Kinase Inhibition Assay (Illustrative Protocol for Akt1)
Objective: To determine the in vitro inhibitory activity of test compounds against the Akt1 kinase.
Materials:
-
Recombinant human Akt1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Crosstide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, Akt1 enzyme, and the peptide substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is inversely proportional to kinase activity, is measured using a plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the context of this research.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a key regulator of cell survival and a target for indazole-based inhibitors.
Caption: A generalized workflow for the synthesis and biological evaluation of novel this compound analogs.
References
literature comparison of 6-Chloro-5-iodo-1h-indazole synthesis yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a literature-based comparison of potential synthetic routes for 6-chloro-5-iodo-1H-indazole, a valuable building block in medicinal chemistry. Due to the absence of a directly published, high-yield synthesis for this specific molecule, this document outlines two plausible and comparative methodologies derived from established reactions on analogous indazole systems. The presented data is supported by literature precedents for similar transformations.
Comparative Analysis of Synthetic Yields
The following table summarizes the estimated yields for two proposed synthetic routes to this compound. Route 1 involves a two-step process starting from 6-chloro-5-nitro-1H-indazole, while Route 2 outlines a direct iodination approach from 6-chloro-1H-indazole.
| Route | Starting Material | Intermediate | Final Product | Overall Estimated Yield (%) |
| 1 | 6-Chloro-5-nitro-1H-indazole | 5-Amino-6-chloro-1H-indazole | This compound | 20-71 |
| 2 | 6-Chloro-1H-indazole | - | This compound | Variable (Regioselectivity issues) |
Experimental Protocols
Route 1: Two-Step Synthesis from 6-Chloro-5-nitro-1H-indazole
This route offers a more controlled synthesis with a higher likelihood of obtaining the desired isomer.
Step 1: Reduction of 6-Chloro-5-nitro-1H-indazole to 5-Amino-6-chloro-1H-indazole
The reduction of a nitro group on an indazole ring can be achieved using various reagents, with iron powder in an acidic medium being a common and cost-effective method. Yields for this type of transformation on substituted nitroindazoles typically range from 25-95%[1][2].
Protocol:
-
To a stirred solution of 6-chloro-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-6-chloro-1H-indazole.
-
The product can be further purified by column chromatography on silica gel.
Step 2: Diazotization of 5-Amino-6-chloro-1H-indazole followed by Iodination (Sandmeyer Reaction)
The conversion of an amino group on an aromatic ring to an iodo group via a diazonium salt is a classic and reliable transformation known as the Sandmeyer reaction.
Protocol:
-
Suspend 5-amino-6-chloro-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Route 2: Direct Iodination of 6-Chloro-1H-indazole
Direct iodination of the indazole core is a more direct approach, but it may suffer from a lack of regioselectivity, potentially yielding a mixture of iodinated isomers. The C-3 and C-5 positions are generally the most susceptible to electrophilic substitution on the indazole ring.
Protocol:
-
To a solution of 6-chloro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq).
-
The reaction can be performed at room temperature or with gentle heating, and the progress should be monitored by TLC.
-
Upon completion of the reaction, quench any excess iodinating agent with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The desired this compound will likely need to be separated from other isomers by careful column chromatography or crystallization.
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the two proposed synthetic routes for a clear comparison.
Caption: Comparative workflow of two potential synthetic routes.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-5-iodo-1H-indazole: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Chloro-5-iodo-1H-indazole is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this halogenated organic compound. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, is essential.
I. Hazard Identification and Classification
Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. Analogous chemicals are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it must be managed as regulated chemical waste.
Anticipated Hazard Classifications:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Note: This data is based on similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the material in use, if available. |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[4][5]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: A respirator may be necessary if there is a risk of generating dust or aerosols.[2]
III. Waste Segregation and Collection
Proper segregation is a critical first step to prevent dangerous chemical reactions and to ensure correct disposal by waste management professionals.[2]
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[2]
-
Container Material: The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[2]
-
Solid Waste Collection: Collect waste this compound in its solid form.
-
Do Not Mix: Do not mix this compound with other waste streams, particularly:[2]
-
Non-halogenated organic waste
-
Acids or bases
-
Oxidizing agents[5]
-
Aqueous waste
-
IV. Disposal Procedure
On-site treatment, such as neutralization, or drain disposal is not a suitable option for this chemical.[2] The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Workflow:
-
Ensure Proper Labeling: The waste container must be accurately labeled with its contents, including the full chemical name ("this compound") and any associated hazard symbols.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[5]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
V. Emergency Procedures
In case of accidental release or exposure, follow these immediate safety measures:
-
Spills: In the event of a spill, avoid breathing dust.[3] Wear appropriate PPE, sweep up the solid material, and place it into a suitable container for disposal.[5] Ensure the area is well-ventilated.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5]
-
Skin Contact: Wash off immediately with plenty of water and soap. Remove and wash contaminated clothing before reuse.[5]
-
Ingestion: If swallowed, seek immediate medical assistance. Do NOT induce vomiting.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Chloro-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 6-Chloro-5-iodo-1H-indazole. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
The following personal protective equipment is mandatory for handling this compound to mitigate exposure risks.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[2] |
| Face | Face shield | To be used in addition to safety glasses or goggles, particularly when there is a significant risk of splashing.[2][3] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedural steps is crucial for the safe handling of this compound.
Preparation and Engineering Controls
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before commencing work, verify that all necessary PPE is available and in good condition.[2]
Handling the Compound
-
Wear all required PPE as detailed in the table above.
-
To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas for transferring the compound.[2]
-
Avoid direct contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the handling area.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
The related compound, 6-Iodo-1H-indazole, is light-sensitive; therefore, it is prudent to protect this compound from light.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[5][6]
In Case of a Spill
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[2]
-
Avoid dust formation during cleanup.[4]
-
Collect the spilled material using dry cleanup procedures (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place it in a clean, dry, sealable, and labeled container for disposal.[7]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Contaminated Materials: Used PPE, disposable labware, and any other materials that have come into contact with the compound should be collected in a designated, labeled hazardous waste container.
-
Unused Compound: Unwanted this compound should be disposed of in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Halogenated organic compounds may have specific disposal requirements.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
